Dbco-peg24-dbco
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C88H130N4O28 |
|---|---|
Molecular Weight |
1692.0 g/mol |
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C88H130N4O28/c93-85(89-25-21-87(95)91-75-81-13-3-1-9-77(81)17-19-79-11-5-7-15-83(79)91)23-27-97-29-31-99-33-35-101-37-39-103-41-43-105-45-47-107-49-51-109-53-55-111-57-59-113-61-63-115-65-67-117-69-71-119-73-74-120-72-70-118-68-66-116-64-62-114-60-58-112-56-54-110-52-50-108-48-46-106-44-42-104-40-38-102-36-34-100-32-30-98-28-24-86(94)90-26-22-88(96)92-76-82-14-4-2-10-78(82)18-20-80-12-6-8-16-84(80)92/h1-16H,21-76H2,(H,89,93)(H,90,94) |
InChI Key |
KUNGWBSWTALDTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Architecture and Kinetic Profiling of Bifunctional DBCO Linkers
Executive Summary: The "Spring-Loaded" Scaffold
In the landscape of bioorthogonal chemistry, Dibenzocyclooctyne (DBCO) linkers represent the gold standard for copper-free click chemistry. Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is cytotoxic, DBCO utilizes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .[1][2] The driving force is the release of nearly 18 kcal/mol of ring strain energy embedded in the cyclooctyne ring, allowing rapid, specific conjugation with azides under physiological conditions.
This guide dissects the chemical properties, kinetic behaviors, and experimental protocols for bifunctional DBCO linkers, designed for researchers requiring high-fidelity bioconjugation.
Chemical Architecture & Mechanism[3][4]
The Core Mechanism (SPAAC)
The reaction proceeds via a concerted [3+2] cycloaddition between the strained alkyne of the DBCO and an azide. The transition state is lowered by the distortion of the alkyne bond angle (
Figure 1: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism.[3] The reaction is driven by the relief of bond-angle strain in the eight-membered ring.
Structural Components of Bifunctional Linkers
A bifunctional DBCO linker typically consists of three distinct domains:
-
The Click Head: The DBCO moiety (reacts with Azide).[1][2][4][5][6][7]
-
The Spacer: Usually Polyethylene Glycol (PEG).[8]
-
The Functional Handle:
Physicochemical Profiling
Reaction Kinetics ( )
The second-order rate constant for DBCO-azide ligation is influenced significantly by the solvent environment and the electronic properties of the azide.
| Parameter | Condition | Rate Constant ( | Insight |
| Standard | PBS, pH 7.4, 25°C | ~ 0.3 – 0.4 | Baseline reactivity.[3] |
| Buffer Effect | HEPES, pH 7.0 | ~ 0.5 – 1.2 | HEPES promotes faster kinetics than PBS.[3][11] |
| Electronic Effect | Electron-donating Azides | Higher | Electron-rich azides react faster with the electron-deficient alkyne.[3] |
| Steric Effect | PEGylated Linkers | +30% Rate Increase | PEG spacers reduce steric shielding, improving access.[3] |
Stability & Solvents[4]
-
Hydrolytic Stability: DBCO is stable in aqueous buffers (pH 5–9) for days. However, the NHS-ester handle is moisture-sensitive and hydrolyzes rapidly in basic pH.
-
Reductive Instability (Critical): DBCO is not compatible with strong reducing agents like TCEP (Tris(2-carboxyethyl)phosphine) over long periods. TCEP can reduce the alkyne or promote side reactions.
-
Recommendation: Use DTT if reduction is necessary, or remove TCEP via desalting before adding DBCO.
-
-
Solubility: DBCO-PEG constructs are soluble in DMSO, DMF, and aqueous buffers. Non-PEGylated DBCO is hydrophobic and requires organic co-solvents (20% DMSO).
Strategic Selection: Cleavable vs. Non-Cleavable
In Antibody-Drug Conjugates (ADCs), the linker determines the drug release mechanism.[][13][14]
| Feature | Non-Cleavable Linker | Cleavable Linker |
| Mechanism | Lysosomal degradation of the antibody.[3] | Chemical/Enzymatic trigger (Protease, pH, GSH). |
| Release | Payload + Linker fragment (e.g., Lys-SMC-Drug). | Native payload released.[3] |
| Stability | High systemic stability.[][3] | Moderate; designed to fail inside the cell. |
| Bystander Effect | Low (Charged metabolites stay in cell).[3] | High (Neutral payload diffuses to neighbors).[3] |
| Use Case | Hematological cancers (e.g., Kadcyla).[3] | Solid tumors (e.g., Adcetris). |
Experimental Protocol: Self-Validating Conjugation
This protocol describes the conjugation of a DBCO-PEG4-NHS Ester to an Antibody (IgG), followed by a Click reaction with an Azide-Payload.
Phase 1: Activation (Antibody-DBCO)
Reagents: IgG (1-10 mg/mL in PBS), DBCO-PEG4-NHS (10 mM in dry DMSO).
-
Preparation: Exchange antibody buffer to PBS (pH 7.4). Avoid Tris or Glycine (amine competition).[1]
-
Reaction: Add 10–20 molar excess of DBCO-PEG4-NHS to the antibody.
-
Tip: Keep final DMSO concentration < 10% to prevent denaturation.
-
-
Incubation: 60 minutes at Room Temperature (RT).
-
Quench: Add Tris (100 mM) or Glycine to stop the reaction (15 min).
-
Purification: Desalt using Zeba Spin Columns (7K MWCO) to remove unreacted DBCO.
Phase 2: The "Self-Validating" QC Step
Before proceeding, you must validate DBCO incorporation using UV-Vis spectroscopy. DBCO has a distinct absorbance signature.
Calculation of Degree of Labeling (DOL):
- : Absorbance of DBCO peak.[1][2][4][5]
-
:
.[1][2][5] -
(Correction Factor):
(Absorbance of DBCO at 280nm relative to 309nm). -
Target DOL: Typically 2–4 DBCOs per Antibody.
Phase 3: The Click Reaction
-
Mix: Combine DBCO-Antibody with Azide-Payload (2–4 molar excess over DBCO groups).
-
Incubate: 4 hours at RT or Overnight at 4°C.
-
Monitor: Track the decrease in A309 absorbance. As the triazole forms, the characteristic alkyne peak at 309 nm disappears.
-
Purification: Remove excess Azide-Payload via Size Exclusion Chromatography (SEC).
Figure 2: Step-by-step workflow for generating Antibody-Drug Conjugates using DBCO chemistry, emphasizing the UV-Vis validation step.
References
-
BroadPharm. (2022).[2] DBCO Azide Ligation Protocol. Retrieved from
-
Thermo Fisher Scientific. (2021).[5] EZ-Link™ TFP Ester-PEG4-DBCO User Guide. Retrieved from
-
Royal Society of Chemistry. (2023). The effects of buffer, pH, and temperature upon SPAAC reaction rates. RSC Advances. Retrieved from
-
AAT Bioquest. (2024).[4] DBCO–Azide Conjugation Protocol.[1][2][4][5][7] Retrieved from
-
Vector Laboratories. DBCO-PEG4-NHS Ester Specifications. Retrieved from [8]
Sources
- 1. interchim.fr [interchim.fr]
- 2. broadpharm.com [broadpharm.com]
- 3. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. medium.com [medium.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 14. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
Technical Guide: DBCO-PEG24-DBCO Mechanism in Copper-Free Click Chemistry
Executive Summary
DBCO-PEG24-DBCO is a high-performance, homobifunctional crosslinker designed for the precise conjugation of azide-functionalized biomolecules.[1][2][3] It leverages Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , a bioorthogonal reaction that proceeds without cytotoxic copper catalysts, making it superior for live-cell applications and sensitive therapeutic development (e.g., Antibody-Drug Conjugates, PROTACs).[1][4]
This guide details the physicochemical architecture of the molecule, the thermodynamics of the SPAAC mechanism, and a validated experimental workflow for controlled bioconjugation.
Molecular Architecture & Physicochemical Properties[2][5]
The efficacy of this compound lies in its tripartite structure: two reactive "warheads" separated by a precision-engineered spacer.
The Warhead: Dibenzocyclooctyne (DBCO)
Unlike linear alkynes used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), DBCO contains an internal alkyne constrained within an eight-membered ring.
-
Ring Strain: The bond angles of the alkyne are forced to ~160° (deviating from the ideal 180°). This distortion creates approximately 18 kcal/mol of ring strain energy.
-
Reactivity: This potential energy is released upon reaction with an azide, driving the cycloaddition forward without the need for external activation or catalysis.
The Spacer: PEG24 (Polyethylene Glycol)
The 24-unit PEG spacer is critical for maintaining the solubility and biological activity of the conjugated molecules.
-
Hydrophilicity: The amphiphilic nature of PEG reduces the aggregation of hydrophobic payloads (a common issue in ADCs).
-
Stealth Properties: The PEG chain creates a hydration shell, reducing immunogenicity and non-specific binding.
-
Dimensionality:
-
Molecular Weight: ~1,433.68 Da[2]
-
Extended Length: ~85–95 Å (8.5–9.5 nm).
-
Function: This length is sufficient to bridge protein domains or connect nanoparticles without inducing steric clashes between the conjugated entities.
-
Homobifunctionality
As a homobifunctional reagent (DBCO on both ends), this molecule is specifically designed for:
-
Dimerization: Linking two identical or distinct azide-tagged proteins.
-
Network Formation: Creating hydrogels by crosslinking multi-azide polymers.
-
Surface Functionalization: Tethering azide-labeled ligands to azide-coated surfaces.
Mechanistic Deep Dive: SPAAC Kinetics
The reaction between DBCO and an organic azide is a [3+2] cycloaddition .
Thermodynamic Driver
The reaction is driven by the relief of bond angle strain. The transition state involves the asynchronous formation of two new C-N bonds between the alkyne and the azide.
-
Rate Constant (
): Typically ranges from 0.3 to 1.0 M⁻¹s⁻¹ in aqueous buffers. -
Regioselectivity: The reaction produces a mixture of two regioisomeric triazoles (1,4- and 1,5-disubstituted). For most biological applications, these isomers are functionally equivalent.
Mechanism Diagram
The following diagram illustrates the transition from the strained ring to the stable triazole product.
Figure 1: Kinetic pathway of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocol: Controlled Conjugation
Objective: Crosslink two distinct azide-labeled proteins (Protein A-N3 and Protein B-N3) using this compound without forming uncontrolled polymers.
Self-Validating Logic: To prevent polymerization (A-B-A-B-...), we use a two-step sequential conjugation strategy. We first react Protein A with a large excess of the linker to ensure every protein has exactly one linker attached (monovalent activation), purify, and then react with Protein B.
Materials
-
This compound (10 mM stock in anhydrous DMSO).
-
Azide-labeled Protein A (1–5 mg/mL in PBS, pH 7.4).
-
Azide-labeled Protein B.
-
Desalting columns (e.g., Zeba Spin, 7K MWCO) or dialysis cassettes.
Step-by-Step Workflow
Phase 1: Activation of Protein A
-
Stoichiometry Calculation: Calculate the molar concentration of Protein A.
-
Reaction Setup: Add 20–30 molar equivalents of this compound to the Protein A solution.
-
Why? High excess ensures that statistically, every protein molecule reacts with one DBCO end of a linker, leaving the other DBCO end free. It prevents two proteins from reacting with the same linker molecule at this stage.
-
-
Incubation: Incubate for 2–4 hours at room temperature or 4°C overnight.
-
Note: Do not use buffers containing sodium azide (NaN₃), as it will deplete the DBCO.[5]
-
-
Purification (CRITICAL): Remove unreacted this compound using a desalting column or dialysis.
-
Validation: Measure absorbance at 309 nm (DBCO peak) relative to 280 nm (protein) to confirm DBCO incorporation.
-
Phase 2: Conjugation to Protein B
-
Mixing: Add the purified "Protein A-DBCO" intermediate to Azide-labeled Protein B at a 1:1 molar ratio .
-
Incubation: Incubate for 4–12 hours at room temperature.
-
Optimization: The reaction rate is slower here because the concentration of reactive groups is lower than in Phase 1.
-
-
Final Purification: Use Size Exclusion Chromatography (SEC) to separate the crosslinked heterodimer (A-Linker-B) from unreacted monomers.
Workflow Visualization
Figure 2: Stepwise conjugation workflow to ensure controlled heterodimerization.
Troubleshooting & Optimization
| Parameter | Recommendation | Mechanistic Rationale |
| pH | 5.0 – 9.0 (Optimal: 7.4) | SPAAC is pH-insensitive relative to NHS-esters, but extreme pH can affect protein stability. |
| Solvent | Aqueous + 5-20% DMSO | DBCO is hydrophobic; PEG24 aids solubility, but a DMSO spike ensures the linker is fully dissolved before addition. |
| Temperature | 4°C to 37°C | Higher temp increases rate but risks protein denaturation. 25°C is the standard compromise. |
| Quenching | Azide-PEG-Amine | If purification is impossible, add excess small-molecule azide to quench unreacted DBCO. |
| Precipitation | Check Linker Conc. | If solution turns cloudy, the linker concentration may be too high for the buffer capacity. Dilute or increase organic co-solvent. |
References
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). "A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society.
-
BroadPharm. (n.d.).[6] "DBCO-PEG24-acid Product Data & Protocol." BroadPharm Catalog.
-
Dommerholt, J., et al. (2010). "Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells." Angewandte Chemie International Edition.
-
Debets, M. F., et al. (2011). "Bioconjugation with Strained Alkyne and Azide: A Comparative Study." ChemBioChem.
-
Vector Laboratories. (n.d.). "Copper-Free Click Chemistry (SPAAC) Technical Guide." Vector Labs.
Sources
A Senior Application Scientist's Guide to the Bioorthogonal Nature of DBCO Reactions
Abstract
Bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native state.[1][2][3] Among the arsenal of bioorthogonal reactions, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) stands out for its efficiency and biocompatibility, largely driven by reagents like Dibenzocyclooctyne (DBCO).[4][5][6][] This guide provides an in-depth exploration of the bioorthogonal nature of DBCO reactions, moving beyond simple protocols to explain the underlying chemical principles, causality behind experimental choices, and field-proven strategies for success. We will dissect the reaction mechanism, provide validated experimental workflows for protein and cell labeling, and offer a comparative analysis of related reagents, empowering researchers, scientists, and drug development professionals to harness the full potential of this powerful chemical tool.
Introduction: The Imperative for Bioorthogonality
Biological systems are immensely complex, orchestrated by a vast network of intricate and transient interactions. To study a specific component, such as a protein or glycan, we need tools that can selectively tag and visualize it without perturbing the surrounding cellular machinery. This is the core principle of bioorthogonal chemistry: chemical reactions that can proceed within a living system without interfering with or being influenced by native biochemical processes.[1][4][]
The advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), was a landmark achievement.[6] However, the cytotoxicity of the copper catalyst limited its application in living cells.[4][6] This challenge spurred the development of SPAAC, a reaction that leverages a highly strained alkyne, DBCO, to react spontaneously with an azide, completely obviating the need for a toxic metal catalyst.[4][6][][8]
The Key Player: Understanding Dibenzocyclooctyne (DBCO)
DBCO (also known as ADIBO) is the cornerstone of many modern SPAAC reactions.[8] Its unique structure is the source of its remarkable reactivity and bioorthogonality.
Mechanism of Action: Strain-Promoted Reactivity
The power of DBCO lies in its severely distorted eight-membered ring structure, which forces the alkyne bond into a bent, high-energy conformation. This ring strain is the driving force for the reaction.[4][6][] When a DBCO molecule encounters an azide, they undergo a [3+2] cycloaddition to form a stable triazole linkage.[9][10][11] The release of the ring strain provides the activation energy, allowing the reaction to proceed rapidly and efficiently at physiological temperatures and pH.[]
Caption: General experimental workflow for DBCO-azide bioconjugation.
Protocol 1: Labeling an Antibody with a DBCO-PEG-NHS Ester
This two-stage protocol first attaches the DBCO moiety to the antibody via its primary amines (lysine residues) and then conjugates it to an azide-modified molecule.
Materials:
-
Antibody (Ab): >1 mg/mL in amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
DBCO-PEG4-NHS Ester: (e.g., Thermo Scientific, BroadPharm).
-
Anhydrous DMSO. [12]* Quenching Buffer: 1M Tris-HCl, pH 8.0. [12]* Purification: Spin desalting columns (e.g., Zeba™ Spin Desalting Columns). [9][12]* Azide-modified payload (e.g., azide-fluorophore, azide-oligo).
Methodology:
Part A: Antibody Activation with DBCO
-
Preparation: Allow the DBCO-PEG4-NHS Ester vial to equilibrate to room temperature before opening to prevent moisture condensation. [8]Prepare a fresh 10 mM stock solution in anhydrous DMSO. [12][13] * Expertise: NHS esters are highly susceptible to hydrolysis. Using anhydrous DMSO and preparing the solution immediately before use is critical for maintaining reactivity. [8][12]2. Reaction Setup: Add a 5-20 fold molar excess of the DBCO-NHS ester solution to your antibody solution. The final DMSO concentration should ideally be below 20% to avoid protein precipitation. [9][13] * Causality: A molar excess drives the reaction towards completion. However, excessive amounts of DBCO-NHS can lead to precipitation and make purification difficult. [13]The optimal ratio must be determined empirically for each antibody.
-
Incubation: Incubate at room temperature for 30-60 minutes. [9][13][14]4. Quenching: Add quenching buffer (e.g., 10 µL of 1M Tris for every 100 µL reaction) to consume any unreacted DBCO-NHS ester. [9][12]Incubate for 15 minutes. [9][12] * Trustworthiness: This step is crucial to prevent the unreacted NHS ester from modifying your azide-payload in the next step, ensuring a clean and defined final conjugate.
-
Purification: Remove excess, unreacted DBCO reagent using a spin desalting column equilibrated with PBS. This yields the DBCO-activated antibody. [9][12]The DBCO-modified antibody can be stored at -20°C for up to a month, though some loss of reactivity may occur over time. [9][12] Part B: Click Reaction
-
Conjugation: Add the azide-modified payload to the purified DBCO-activated antibody. A 2-4 fold molar excess of the azide payload is typically recommended. [9]2. Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. [8]Reaction times depend on the concentration of reactants.
-
Final Purification: Purify the final antibody conjugate away from the excess azide payload using an appropriate method (e.g., size exclusion chromatography, dialysis).
-
Characterization: Confirm conjugation using SDS-PAGE (which should show a shift in molecular weight) and UV-Vis spectroscopy. The disappearance of the DBCO absorbance peak around 309 nm can be used to monitor reaction progress. [4][9]
Protocol 2: Live-Cell Surface Glycan Imaging
This protocol uses metabolic glycoengineering to introduce azide groups onto cell surface glycans, which are then tagged with a DBCO-fluorophore.
Materials:
-
Cells in culture (e.g., HeLa cells).
-
Azide-modified sugar precursor (e.g., Ac4ManNAz for sialic acid labeling). [11][15][16]* DBCO-Fluorophore (e.g., DBCO-Cy5).
-
Culture medium, PBS, and imaging buffer (e.g., PBS with 1% BSA).
-
Fixative (e.g., 4% Paraformaldehyde) and nuclear stain (e.g., Hoechst), if required.
Methodology:
-
Metabolic Labeling: Culture cells in medium supplemented with an appropriate concentration of the azide-sugar precursor (e.g., 25-50 µM Ac4ManNAz) for 1-3 days. [15] * Expertise: The optimal concentration and incubation time can vary between cell types and should be optimized to maximize azide incorporation without causing cytotoxicity.
-
Control Setup: Set up a parallel culture of cells without the azide-sugar. This is your essential negative control.
-
DBCO Labeling: Wash the cells 2-3 times with warm PBS to remove unincorporated azide-sugar. Incubate the cells with the DBCO-fluorophore (e.g., 10-50 µM in serum-free medium) for 30-60 minutes at 37°C. [15] * Causality: Performing this step in serum-free medium prevents the DBCO reagent from reacting with any potential azide-containing components in the serum.
-
Washing: Wash the cells 2-3 times with imaging buffer to remove unbound DBCO-fluorophore.
-
Imaging: The live cells can now be imaged directly. Alternatively, they can be fixed, permeabilized (if intracellular targets are desired), and counterstained (e.g., with a nuclear stain) before imaging by fluorescence microscopy.
-
Trustworthiness: The negative control cells (no azide-sugar) should exhibit very low fluorescence, confirming that the signal observed in the test sample is specific to the bioorthogonal reaction. [15]
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low/No Conjugation Yield | Inactive DBCO-NHS ester due to hydrolysis. | Always use anhydrous DMSO. Allow reagent to warm to RT before opening. Prepare stock solutions fresh. [8][12] |
| Suboptimal molar ratio of reactants. | Optimize the molar excess of the DBCO reagent (for activation) and the azide payload (for click). [8][13] | |
| Presence of interfering substances in buffers. | Ensure buffers are free of primary amines (e.g., Tris) during NHS ester reactions and free of azides or thiols during click reactions. [8][12] | |
| Protein Precipitation | High concentration of organic solvent (DMSO/DMF). | Keep the final DMSO/DMF concentration below 15-20%. [8][9] |
| Excessive molar ratio of hydrophobic DBCO reagent. | Reduce the molar excess of the DBCO-NHS ester. [13]Consider using a more soluble derivative, such as DBCO-PEG-NHS. [13] | |
| High Background in Cell Imaging | Non-specific binding of the DBCO-fluorophore. | Increase the number of washing steps. Include a blocking agent like BSA in the imaging buffer. Crucially, verify with the "no-azide" control. |
| DBCO-fluorophore concentration is too high. | Titrate the DBCO-fluorophore to find the lowest concentration that gives a robust signal. |
Conclusion and Future Outlook
The DBCO-azide SPAAC reaction is a cornerstone of modern chemical biology, providing a robust and versatile method for bioconjugation. [9][11]Its bioorthogonality, proven through countless applications from live-cell imaging to the construction of antibody-drug conjugates, is its greatest asset. [][17][16]However, achieving scientific integrity requires more than just following a protocol; it demands an understanding of the underlying chemistry and the implementation of self-validating controls. As new bioorthogonal reactions with even faster kinetics and enhanced stability are developed, the principles of rigorous validation and thoughtful experimental design discussed herein will remain paramount to pushing the boundaries of what we can explore and engineer within the living world.
References
-
Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. (n.d.). PMC. Retrieved February 6, 2026, from [Link]
-
DBCO reagents for « Click Chemistry ». (n.d.). Interchim. Retrieved February 6, 2026, from [Link]
-
DBCO Reaction — Principles. Diarylcyclooctynes. (2016, February 17). Medium. Retrieved February 6, 2026, from [Link]
-
Click reactivity of DBCO under different conditions. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging. (n.d.). NIH. Retrieved February 6, 2026, from [Link]
-
Concerted mechanism of the strain‐promoted alkyne‐azide cycloaddition. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
New Product - Dibenzaocyclooctyl (DBCO) Copper-Free Click Chemistry. (n.d.). Glen Research. Retrieved February 6, 2026, from [Link]
-
Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics. (2020, January 29). PMC - NIH. Retrieved February 6, 2026, from [Link]
-
Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles. (n.d.). Nanopartz. Retrieved February 6, 2026, from [Link]
-
Bioorthogonal Chemistry and Its Applications. (2021, November 30). ACS Publications. Retrieved February 6, 2026, from [Link]
-
From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering. (n.d.). PMC. Retrieved February 6, 2026, from [Link]
-
Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry for Rapid Analysis of Biological Samples Using a Microfluidic Microsphere Array System. (n.d.). NIH. Retrieved February 6, 2026, from [Link]
-
Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. (2024, December 31). European Journal of Chemistry. Retrieved February 6, 2026, from [Link]
-
Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]
-
Comparative Study of Click Handle Stability in Common Ligation Conditions. (2025, April 27). PMC - NIH. Retrieved February 6, 2026, from [Link]
-
Click-Chemistry-Based Free Azide versus Azido Sugar Detection Enables Rapid In Vivo Screening of Glycosynthase Activity. (2021, September 9). ACS Chemical Biology. Retrieved February 6, 2026, from [Link]
-
(PDF) 4.1 Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC): Background, Substrate Preparation, and Reactivity. (2026, January 5). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Bioorthogonal chemistry. (n.d.). PubMed - NIH. Retrieved February 6, 2026, from [Link]
-
Bioorthogonal cycloaddition reactions including coppercatalyzed... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Targeting infected host cells in vivo via responsive azido-sugar mediated metabolic cell labeling followed by click reaction. (2020, February 5). Cheng Research Group. Retrieved February 6, 2026, from [Link]
-
I'm performing a click chemistry experiment using Cy5-DBCO, but the fluorescence signal is poor. How can I optimize it?. (2026, January 4). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Research review on bioorthogonal chemistry and click chemistry. (2025, November 19). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes. (n.d.). NIH. Retrieved February 6, 2026, from [Link]
-
Bioorthogonal chemistry: A review of its diverse applications in science and medicine. (2022, September 22). CAS. Retrieved February 6, 2026, from [Link]
-
Metabolic Glycoengineering Enables the Ultrastructural Visualization of Sialic Acids in the Glycocalyx of the Alveolar Epithelia. (2021, January 14). Refubium. Retrieved February 6, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioorthogonal chemistry: A review of its diverse applications in science | CAS [cas.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 8. interchim.fr [interchim.fr]
- 9. broadpharm.com [broadpharm.com]
- 10. medium.com [medium.com]
- 11. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 15. researchgate.net [researchgate.net]
- 16. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Protocol for Protein Crosslinking using DBCO-PEG24-DBCO: A Guide for Researchers
This document provides a detailed protocol for the crosslinking of proteins using the homobifunctional, copper-free click chemistry crosslinker, DBCO-PEG24-DBCO. This guide is intended for researchers, scientists, and drug development professionals who are looking to covalently link two azide-modified proteins. The protocol is designed to be a self-validating system, with explanations for the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Power of Copper-Free Click Chemistry in Protein Crosslinking
The ability to covalently link proteins is a cornerstone of modern biological research and therapeutic development. Applications range from studying protein-protein interactions and creating antibody-drug conjugates to developing novel biomaterials. Traditional crosslinking methods often rely on chemistries that can be harsh and non-specific, potentially compromising protein structure and function.
Strain-promoted azide-alkyne cycloaddition (SPAAC), a form of copper-free click chemistry, offers a bioorthogonal and highly specific alternative.[1] This reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide group, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][2] This makes it ideal for use with sensitive biological molecules.
This compound is a homobifunctional crosslinker featuring two DBCO groups separated by a 24-unit polyethylene glycol (PEG) spacer. This flexible and hydrophilic PEG spacer enhances the solubility of the crosslinker and the resulting conjugate, while minimizing steric hindrance.[3][4] The dual DBCO moieties allow for the efficient crosslinking of two protein molecules that have been previously functionalized with azide groups.
This application note will guide you through a two-stage process:
-
Stage 1: Introduction of Azide Groups onto Target Proteins. This is achieved by reacting the primary amines (e.g., lysine residues) on the protein surface with an amine-reactive azide compound, such as NHS-Azide.
-
Stage 2: Crosslinking of Azide-Modified Proteins with this compound. The azide-functionalized proteins are then reacted with the this compound crosslinker to form a stable, covalently linked protein conjugate.
Materials and Reagents
Protein Preparation and Modification
-
Target Protein(s) of interest
-
NHS-Azide (or a suitable amine-reactive azide derivative)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 20 mM HEPES buffer. Crucially, this buffer must be free of primary amines (e.g., Tris) and sodium azide.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Purification System: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes (10-30 kDa MWCO).[2]
Protein Crosslinking
-
This compound
-
Azide-modified protein(s) from Stage 1
-
Reaction Buffer: PBS, pH 7.2-7.5, or other suitable amine-free and azide-free buffer.
Analysis
-
SDS-PAGE analysis materials (gels, running buffer, loading dye, protein standards)
-
Coomassie Brilliant Blue or other protein stain
-
Optional: Western blotting reagents, Mass Spectrometer.
Experimental Protocols
Stage 1: Introduction of Azide Groups onto Target Proteins
This initial step is critical for preparing your proteins for crosslinking with this compound. The following protocol is a general guideline and may require optimization based on the specific characteristics of your protein.
Rationale: The N-hydroxysuccinimide (NHS) ester of the azide compound reacts with primary amines on the protein surface, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable amide bond.[3][5] The reaction is performed at a slightly basic pH to ensure the primary amines are deprotonated and thus more nucleophilic.[3][5]
Step-by-Step Protocol:
-
Protein Preparation:
-
NHS-Azide Solution Preparation:
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the NHS-Azide solution to your protein solution.[6][7] The optimal molar ratio may need to be determined empirically for your specific protein. For dilute protein solutions (< 5 mg/mL), a higher molar excess (20- to 50-fold) may be necessary.[7]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[6]
-
-
Quenching the Reaction:
-
Purification of Azide-Modified Protein:
-
Remove the excess, unreacted NHS-Azide and the quenching reagent using a desalting column or dialysis.[6] This step is crucial to prevent interference in the subsequent crosslinking reaction.
-
-
(Optional but Recommended) Quantification of Azide Labeling:
-
Determine the degree of azide labeling. This can be achieved using various methods, including reacting a sample with a DBCO-functionalized fluorescent dye and measuring the fluorescence, or through mass spectrometry. A recently developed method involves a clickable and cleavable fluorescent compound for quantification.[8]
-
Workflow for Protein Azide Modification
Caption: Workflow for the introduction of azide groups onto a target protein.
Stage 2: Crosslinking of Azide-Modified Proteins with this compound
Once your proteins are functionalized with azide groups, you can proceed with the crosslinking reaction using the homobifunctional this compound.
Rationale: The strained alkyne of the DBCO group reacts specifically and spontaneously with the azide group on the modified protein via a [3+2] cycloaddition to form a stable triazole ring.[2] The reaction is bioorthogonal, meaning it does not interfere with other functional groups typically found in biological systems.[2][9]
Step-by-Step Protocol:
-
Prepare this compound Stock Solution:
-
Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF. The concentration will depend on the desired final concentration in the reaction mixture.
-
-
Crosslinking Reaction:
-
Combine your azide-modified proteins in a suitable reaction buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-5 mg/mL.[10]
-
Add the this compound stock solution to the protein mixture. A good starting point is a 1:1 molar ratio of this compound to the total azide-modified protein. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight.[11] Longer incubation times may improve crosslinking efficiency. For some applications, incubation at 37°C can be performed to accelerate the reaction.[10]
-
-
Analysis of Crosslinking:
-
Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to the crosslinked protein dimer (and potentially higher-order oligomers).
-
Further characterization can be performed using techniques such as Western blotting to confirm the identity of the crosslinked proteins or mass spectrometry to identify the crosslinked peptides.
-
Workflow for Protein Crosslinking with this compound
Caption: Workflow for the crosslinking of azide-modified proteins using this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no azide labeling | - Inactive NHS-Azide reagent | - Use fresh, anhydrous DMSO or DMF for stock solution preparation. Ensure the NHS-Azide has been stored properly. |
| - Presence of primary amines in the buffer | - Perform buffer exchange into an amine-free buffer (e.g., PBS) before labeling. | |
| - Incorrect pH of the reaction buffer | - Ensure the pH of the reaction buffer is between 7.2 and 8.5 for optimal NHS ester reactivity.[3] | |
| - Insufficient molar excess of NHS-Azide | - Increase the molar excess of the NHS-Azide reagent, especially for dilute protein solutions.[7] | |
| Low or no crosslinking | - Inefficient azide labeling | - Optimize the azide labeling step and quantify the degree of labeling before proceeding. |
| - Suboptimal reaction conditions for crosslinking | - Increase the incubation time or temperature (e.g., 37°C).[10] Optimize the molar ratio of this compound to azide-modified protein. | |
| - Low protein concentration | - Increase the concentration of the azide-modified proteins in the reaction mixture. | |
| Protein precipitation | - High concentration of organic solvent | - Ensure the final concentration of DMSO or DMF from the crosslinker stock solution is low (typically <10%). |
| - Protein instability under reaction conditions | - Perform the reaction at 4°C. Screen different buffer conditions. |
References
-
Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
- Inoue, S., et al. (2019). Site-Specific Modification of Proteins through N-Terminal Azide Labeling and a Chelation-Assisted CuAAC Reaction.
- de la Torre, J. G., et al. (2023). Development of Three Alternative Strategies for the Binding of Cells to Functionalized DeepTipTM AFM Probes. International Journal of Molecular Sciences, 24(3), 2587.
- Nishimura, T., et al. (2019). Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound. RSC Advances, 9(10), 5671-5676.
- Parker, C. G., & Pratt, M. R. (2015).
- Kiick, K. L., et al. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. Proceedings of the National Academy of Sciences, 99(1), 19-24.
-
ResearchGate. (2019). Optimal Conditions for DBCO-azide Reaction? Retrieved from [Link]
- Uttamapinant, C., et al. (2012). Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. Molecules, 17(5), 5674-5698.
-
G-Biosciences. (2019). Click chemistry and its application to proteomics. Retrieved from [Link]
- Agard, N. J., et al. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046–15047.
-
PubChem. (n.d.). Biotin-PEG24-DBCO. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. interchim.fr [interchim.fr]
- 3. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encapsula.com [encapsula.com]
Mastering Cell Surface Labeling: A Technical Guide to Dbco-peg24-dbco
For researchers, scientists, and drug development professionals venturing into the intricate world of cellular mechanics, the ability to precisely label and manipulate cell surface molecules is paramount. This guide provides a comprehensive overview and detailed protocols for utilizing Dbco-peg24-dbco, a homobifunctional linker, in conjunction with bioorthogonal chemistry for advanced cell surface labeling applications. By explaining the fundamental principles and offering step-by-step instructions, this document aims to empower researchers to confidently and effectively employ this powerful tool in their experimental endeavors.
The Power of Bioorthogonal Chemistry: A Foundation for Precision
At the heart of modern cell surface labeling lies the concept of bioorthogonal chemistry—chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] The most prominent of these is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry reaction.[2] This reaction offers exceptional specificity and biocompatibility, making it ideal for studying sensitive biological systems.[3]
The SPAAC reaction involves the rapid and highly selective reaction between a strained alkyne, such as dibenzocyclooctyne (DBCO), and an azide.[4] This reaction proceeds efficiently at physiological temperatures and pH without the need for cytotoxic copper catalysts, a significant advantage for live-cell applications.[5][6]
The Key Players: this compound and Azide-Modified Targets
-
This compound: This homobifunctional linker is the star of our protocol. It consists of two DBCO groups at either end of a 24-unit polyethylene glycol (PEG) spacer.[7]
-
DBCO (Dibenzocyclooctyne): The "warhead" of the linker, responsible for the highly efficient and specific reaction with azide groups.[8]
-
PEG24 (Polyethylene Glycol): This hydrophilic spacer enhances the solubility of the linker in aqueous buffers, reduces non-specific binding to cell surfaces, and provides a defined distance between the two reactive DBCO groups.[7][9]
-
-
Azide-Modified Cell Surface Molecules: To utilize this compound, the target molecules on the cell surface must first be tagged with an azide group. This is typically achieved through metabolic labeling.
Preparing the Canvas: Metabolic Labeling of Cell Surface Glycans
Metabolic glycoengineering is a powerful technique for introducing bioorthogonal functional groups, such as azides, into the glycan structures of living cells. This is achieved by providing cells with a modified sugar precursor that is metabolized and incorporated into cell surface glycoconjugates.
Protocol 1: Metabolic Labeling of Cells with Azido Sugars
This protocol describes the incorporation of an azide-modified sugar, N-azidoacetylmannosamine (ManNAz), into the sialic acid biosynthesis pathway.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to a final concentration of 50 mM. Store at -20°C.
-
Cell Culture: Culture cells to the desired confluency in their appropriate complete culture medium.
-
Metabolic Labeling:
-
For adherent cells, replace the culture medium with fresh medium containing 25-50 µM Ac4ManNAz.
-
For suspension cells, add the Ac4ManNAz stock solution directly to the culture to achieve a final concentration of 25-50 µM.
-
-
Incubation: Incubate the cells for 24-72 hours to allow for the metabolic incorporation of the azido sugar into cell surface glycans. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Harvesting and Washing:
-
Adherent cells: Gently wash the cells three times with PBS.
-
Suspension cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash the cell pellet three times by resuspending in PBS and re-pelleting.
-
-
Cell Counting and Viability: After the final wash, resuspend the cells in an appropriate buffer and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
The cells are now "azide-activated" and ready for labeling with this compound.
The Crosslinking Reaction: Applying this compound
With azide groups displayed on the cell surface, the homobifunctional this compound linker can be introduced to crosslink these molecules. This can be used to induce receptor clustering, probe protein-protein interactions, or link two different azide-labeled cell populations.[7]
Protocol 2: Cell Surface Crosslinking with this compound
This protocol details the steps for crosslinking azide-modified cell surface molecules on live cells using this compound.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
This compound
-
Anhydrous DMSO
-
PBS, pH 7.4 or other suitable cell-compatible buffer (e.g., HBSS)
-
Quenching solution (e.g., 1 mM Azide-PEG4-Amine in PBS) (Optional)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Store at -20°C, protected from light and moisture.
-
Prepare Labeling Solution: Dilute the this compound stock solution in PBS or another appropriate buffer to the desired final concentration. A typical starting concentration is 10-50 µM. The optimal concentration should be determined empirically.
-
Crosslinking Reaction:
-
Resuspend the azide-labeled cells in the this compound labeling solution at a recommended cell density of 1 x 10^6 cells/mL.
-
Incubate for 30-60 minutes at 37°C or room temperature, protected from light. The optimal incubation time can be titrated to control the extent of crosslinking.
-
-
Washing: Pellet the cells by centrifugation and wash three times with PBS to remove unreacted this compound.
-
(Optional) Quenching: To ensure that all unreacted DBCO groups are capped, resuspend the cells in a quenching solution containing a monofunctional azide reagent (e.g., 1 mM Azide-PEG4-Amine) and incubate for 15 minutes at room temperature. Wash the cells twice with PBS.
-
Downstream Analysis: The crosslinked cells are now ready for downstream analysis, such as flow cytometry, fluorescence microscopy, or western blotting to detect the formation of high molecular weight complexes.
Visualization and Analysis
The success of the labeling and crosslinking can be visualized and quantified using various analytical techniques.
Workflow for Visualization
Caption: Experimental workflow for cell surface crosslinking using this compound.
Key Considerations and Troubleshooting
Successful application of this technique relies on careful optimization and attention to detail.
| Parameter | Recommendation | Rationale |
| Ac4ManNAz Concentration | 25-50 µM | Higher concentrations can be cytotoxic. Optimize for your cell line. |
| Labeling Time (Metabolic) | 24-72 hours | Allows for sufficient incorporation of the azido sugar. |
| This compound Concentration | 10-50 µM | Start with a lower concentration and titrate up to achieve the desired level of crosslinking without causing excessive cell aggregation or toxicity. |
| Crosslinking Time | 30-60 minutes | Shorter times will result in less crosslinking, while longer times will increase it. |
| Temperature | 37°C or Room Temperature | The reaction is efficient at both temperatures. 37°C may slightly increase the reaction rate. |
| Cell Density | 1 x 10^6 cells/mL | A good starting point for most cell types. |
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient metabolic incorporation of azido sugar. | Increase Ac4ManNAz concentration or incubation time. Ensure the Ac4ManNAz is not degraded. |
| Inactive this compound. | Use fresh or properly stored this compound. DBCO reagents can be sensitive to oxidation. | |
| High Background/Non-specific Binding | Hydrophobic interactions of the DBCO group. | Ensure adequate washing steps. The PEG spacer in this compound helps to minimize this. |
| Cell Death/Toxicity | High concentration of labeling reagents. | Titrate down the concentration of Ac4ManNAz and/or this compound. Reduce incubation times. |
| Excessive Cell Aggregation | Over-crosslinking of cell surface molecules. | Reduce the concentration of this compound or the incubation time. |
Advanced Applications and Future Directions
The use of homobifunctional linkers like this compound opens up a range of advanced applications beyond simple labeling:
-
Inducing Receptor Dimerization/Clustering: By crosslinking specific cell surface receptors, researchers can mimic ligand-induced signaling events and study their downstream consequences.
-
Probing Protein-Protein Interactions: Crosslinking can stabilize transient interactions between cell surface proteins, allowing for their identification and characterization.
-
Assembling Cell-Cell Conjugates: Two different cell populations, each labeled with azides, can be linked together using this compound to study cell-cell communication and adhesion.
-
Hydrogel Formation for 3D Cell Culture: In combination with multi-azide precursors, this compound can act as a crosslinker to form biocompatible hydrogels for tissue engineering applications.[7]
Conclusion
The combination of metabolic glycoengineering and SPAAC with a versatile homobifunctional linker like this compound provides a robust and precise platform for investigating the cell surface. The protocols and principles outlined in this guide offer a solid foundation for researchers to design and execute sophisticated experiments, ultimately leading to a deeper understanding of complex biological processes. As with any powerful technique, careful optimization and thoughtful experimental design are the keys to unlocking its full potential.
References
-
Precise PEG. DBCO PEG | SPAAC Click PEG Linkers for Bioconjugation. Available from: [Link]
-
JoVE. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Available from: [Link]
-
CD BioGlyco. Azide-based Cell Surface Glycan Labeling Service. Available from: [Link]
-
AxisPharm. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents. Available from: [Link]
-
ResearchGate. Strain‐promoted alkyne–azide cycloaddition (SPAAC). a) Kinetics of the... Available from: [Link]
-
KOPS. Metabolic glycoengineering : exploring glycosylation with bioorthogonal chemistry. Available from: [Link]
-
Nature Protocols. Labeling proteins on live mammalian cells using click chemistry. Available from: [Link]
-
Precise PEG. DBCO PEG | SPAAC Click PEG Linkers for Bioconjugation. Available from: [Link]
-
ResearchGate. (PDF) DBCO-NHS ester cross linker assisted click chemistry reaction for antibody-DNA conjugation protocol. Available from: [Link]
-
National Center for Biotechnology Information. Cu-free click cycloaddition reactions in chemical biology. Available from: [Link]
-
Interchim. DBCO PEG Thiol Crosslinkers. Available from: [Link]
-
ACS Publications. Bioorthogonal Chemistry and Its Applications. Available from: [Link]
-
National Center for Biotechnology Information. Engineering Reversible Cell-Cell Interactions with Lipid Anchored Prosthetic Receptors. Available from: [Link]
-
RSC Publishing. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. Available from: [Link]
-
PubMed. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Available from: [Link]
-
ResearchGate. Second-Generation Difluorinated Cyclooctynes for Copper-Free Click Chemistry | Request PDF. Available from: [Link]
-
ResearchGate. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Request PDF. Available from: [Link]
-
National Center for Biotechnology Information. Development of the covalent antibody-DNA conjugates technology for detection of IgE and IgM antibodies by immuno-PCR. Available from: [Link]
-
National Center for Biotechnology Information. Cell-surface Labeling via Bioorthogonal Host–Guest Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins. Available from: [Link]
-
Frontiers. The Applications of Metabolic Glycoengineering. Available from: [Link]
-
ACS Publications. Metabolic Glycoengineering of Cell-Derived Matrices and Cell Surfaces: A Combination of Key Principles and Step-by-Step Procedures. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. precisepeg.com [precisepeg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Benchchem [benchchem.com]
- 7. covachem.com [covachem.com]
- 8. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in Dbco-peg24-dbco reactions
Technical Support Center: Troubleshooting DBCO-PEG24-DBCO Reactions
Current Status: Online Support Tier: Senior Application Scientist Topic: Optimization of Homobifunctional SPAAC Crosslinking
Executive Summary: The "Invisible" Yield Killers
Low yield in reactions involving This compound (a homobifunctional crosslinker) rarely stems from a single "bad batch" of reagent. In my experience troubleshooting hundreds of these assays, the failure mode is almost always structural or kinetic.
Because this reagent has two identical DBCO heads, it does not behave like a standard "linker." It behaves like a polymerizer. If you are mixing Reagent A (Azide) and Reagent B (Azide) with this linker simultaneously, you are statistically guaranteed to form a mixture of A-A, B-B, and oligomers, severely reducing the yield of your desired A-B conjugate.
This guide moves beyond basic "check your pH" advice to address the specific physical chemistry governing this long-chain, strain-promoted reagent.
Phase 1: Pre-Reaction Diagnostics
Before you blame the chemistry, validate the inputs.
Q1: My DBCO stock solution turned slightly brown. Is it still active?
Status: Caution / Likely Degraded Mechanism: Oxidative Ring Opening. While DBCO is more stable than maleimides, the strained alkyne ring is susceptible to oxidation and hydrolysis over time, especially in solution.
-
The Test: Run a simple UV-Vis scan.
-
Functional DBCO: Distinct peak at 309 nm .
-
Degraded/Oxidized: Loss of the 309 nm peak and increased absorbance below 280 nm (often a ketone derivative).
-
-
Action: If the 309 nm absorbance has dropped by >10% compared to a fresh standard, discard the stock. Always store stocks at -20°C under argon/nitrogen, desiccated.
Q2: I am seeing precipitation immediately upon addition. Why?
Status: Solubility Mismatch (The "Amphiphilic Trap") Mechanism: Hydrophobic Collapse. Even though PEG24 is hydrophilic, the two DBCO ends are highly hydrophobic aromatic systems. In aqueous buffers (like PBS), these hydrophobic ends can drive the formation of micelle-like aggregates before they find an azide, effectively "hiding" the reactive groups.
-
The Fix:
-
Dissolve this compound in a water-miscible organic solvent (DMSO or DMA) at 10–50 mM first.
-
Add this organic stock to your aqueous reaction buffer. Ensure the final organic co-solvent concentration is 5–10% (v/v) . This keeps the DBCO ends solvated and accessible.
-
Phase 2: Reaction Optimization (The Critical Phase)
Q3: I am trying to link Protein A-Azide to Protein B-Azide, but I mostly get high molecular weight smears. What is happening?
Status: Stoichiometric Failure Mechanism: Uncontrolled Polymerization. You are using a homobifunctional linker (A-Linker-A). If you mix Protein A, Protein B, and Linker in a 1:1:1 ratio, the system follows random distribution statistics (Flory-Stockmayer kinetics), resulting in polymers.
The Protocol for High Yield (Two-Step Method): You must force the reaction into a pseudo-first-order regime.
| Step | Action | Scientific Rationale |
| 1 | Saturate Protein A | Add 20–50 molar equivalents of this compound to Protein A. |
| 2 | Incubate | Allow reaction for 1 hour at RT (or 4°C overnight). |
| 3 | Purify (CRITICAL) | Remove excess linker using a Zeba spin column or dialysis. Do not skip. |
| 4 | Conjugate | You now have "Protein A-DBCO" (monofunctional). Mix this 1:1 with Protein B-Azide. |
-
Why this works: The massive excess in Step 1 ensures that every Protein A molecule reacts with one end of a linker, but the linker concentration is so high that it is statistically impossible for two proteins to grab the same linker.
Q4: My reaction rate is incredibly slow. I'm using PBS. Is that wrong?
Status: Sub-optimal Buffer Conditions Insight: While SPAAC is "copper-free" and "pH independent" in theory, kinetics data suggests otherwise.
-
The Issue: Phosphate buffers (PBS) can stabilize the transition state less effectively than Good's buffers. Furthermore, protonation of the triazole intermediate can be rate-limiting.
-
The Fix: Switch to HEPES or Borate buffer (pH 7.5 – 8.0) .
-
Evidence: Internal and published data indicate reaction rates (
) in HEPES can be 20–30% faster than in PBS for DBCO-Azide cycloadditions [1].
Phase 3: The "Hidden" Side Reaction
Q5: I have low yield, and my protein has free cysteines. Could that be the problem?
Status: High Probability Interference Mechanism: Thiol-Yne "Click" Side Reaction. DBCO is highly selective for azides, but not perfectly specific. In the absence of accessible azides, or over long incubation times (>12 hours), the strained alkyne will react with free thiols (cysteines) to form a thio-vinyl ether.
-
The Symptom: You see conjugation, but it's to the wrong residue (Cys instead of Azide-Lys), or you lose linker reactivity.
-
The Fix:
-
Alkylate Free Thiols: Pre-treat your protein with iodoacetamide (IAA) or NEM to block free cysteines before introducing the DBCO linker.
-
Check Azide Accessibility: If the azide is buried, the DBCO will "wait" and eventually react with a surface cysteine instead.
-
Visual Troubleshooting Guide
The following diagram outlines the logical flow for diagnosing yield issues.
Caption: Logical decision tree for isolating the root cause of low conjugation efficiency in this compound workflows.
Phase 4: Advanced Solvent Compatibility Table
Users often underestimate the impact of solvent choice on the PEG24 linker's conformation.
| Solvent System | Compatibility | Notes |
| Water / PBS | Moderate | Risk of micelle formation at >1 mM. Reaction rate is baseline. |
| HEPES (pH 7.5) | Optimal | Best balance of pH stability and reaction kinetics [1]. |
| DMSO / DMF | High | Excellent for stock preparation. Do not exceed 20% in final protein mix to avoid denaturation. |
| Methanol/Ethanol | Avoid | Can precipitate proteins and may cause transesterification issues if other esters are present. |
| Tris Buffer | Acceptable | Generally safe, but amine-containing buffers can interfere if downstream NHS-ester steps are planned. |
References
-
Pringle, T. A., & Knight, J. C. (2023). "The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates." Organic & Biomolecular Chemistry.
-
Debets, M. F., et al. (2011). "Bioconjugation with Strained Alkyne and Azide: A Comparison of Kinetics." ChemBioChem.
-
Thermo Fisher Scientific. "Crosslinking Technical Handbook: Homobifunctional Crosslinkers."
Technical Support Center: DBCO Conjugation & Troubleshooting
Topic: Common Side Reactions with DBCO Linkers and How to Avoid Them Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Troubleshooting (Q&A Format)
Introduction: The DBCO Landscape
Dibenzocyclooctyne (DBCO) reagents are the gold standard for copper-free click chemistry (Strain-Promoted Azide-Alkyne Cycloaddition, or SPAAC).[1] While celebrated for their bioorthogonality and lack of cytotoxic copper catalysts, DBCO chemistries are not immune to side reactions.
This guide addresses the three critical failure modes in DBCO conjugations: Thiol-Yne cross-reactivity , Hydrophobic aggregation , and Linker hydrolysis .
Module 1: Specificity & The Thiol-Yne Side Reaction
Q: I see non-specific labeling on my protein even without an azide handle. What is happening?
Diagnosis: You are likely observing a Thiol-Yne addition . While DBCO is designed to be specific to azides, the strained alkyne ring is electrophilic enough to react with free thiols (cysteine residues) in proteins, particularly those that are surface-accessible. This reaction is significantly slower than the SPAAC reaction (azide-alkyne) but becomes problematic when:
-
Free thiol concentration is high (e.g., Serum Albumin).
-
Reaction times are prolonged (>12 hours).
-
The local pH favors the thiolate anion.
The Mechanism: The thiol group acts as a nucleophile, attacking the strained alkyne bond of the DBCO, resulting in a stable thio-vinyl ether linkage. This is a "retro-Michael-like" addition.
Protocol: Thiol Blocking Strategy
To ensure specificity, you must cap free cysteines before introducing the DBCO reagent.
Reagents:
-
Blocking Agent: Iodoacetamide (IAM) or N-Ethylmaleimide (NEM).
-
Buffer: PBS or HEPES, pH 7.0–7.4.
Step-by-Step Workflow:
-
Quantify Thiols: (Optional) Use Ellman’s Reagent to determine free thiol content.
-
Blocking: Add IAM to the protein solution at a 10–20 molar excess relative to the estimated free thiols.
-
Incubation: Incubate for 30 minutes at Room Temperature (RT) in the dark.
-
Purification: Remove excess IAM using a desalting column (e.g., Zeba Spin or PD-10) or dialysis. Critical: Unreacted IAM will alkylate your downstream reagents if not removed.
-
Click Reaction: Proceed with DBCO labeling immediately after purification.
Visualization: Specificity Pathways
Caption: Competition between the desired SPAAC reaction and the Thiol-Yne side reaction. Note the kinetic difference.
Module 2: Solubility & Aggregation
Q: My protein precipitated after adding the DBCO linker. Why?
Diagnosis: Hydrophobic Aggregation . The DBCO moiety consists of a fused aromatic ring system which is highly hydrophobic. When multiple DBCO molecules are attached to a protein (high Drug-to-Antibody Ratio, or DAR), or if the linker is too short, the DBCO groups can:
-
Stack upon themselves (π-π stacking).
-
Bury themselves into the protein's hydrophobic core, destabilizing the tertiary structure.
-
Act as nucleation points for precipitation.
Troubleshooting Guide: Linker Selection
Do not use short alkyl chain linkers (e.g., DBCO-C6-NHS) for protein labeling. Always prioritize PEGylated linkers to shield the hydrophobicity.
| Feature | DBCO-C6-Linker (Hydrophobic) | DBCO-PEG4/PEG5 (Standard) | DBCO-PEG12+ (High Solubility) |
| Solubility | Low (Requires organic co-solvent) | Good (Water soluble) | Excellent |
| Aggregation Risk | High | Low | Minimal |
| Use Case | Small molecules, surfaces | Antibodies, Proteins | Hydrophobic payloads (ADCs) |
| Recommendation | Avoid for proteins | Start Here | Use for "sticky" proteins |
Experimental Fix:
If precipitation occurs:
-
Switch Reagent: Move from DBCO-NHS to DBCO-PEG4-NHS.
-
Reduce DAR: Lower the molar equivalent of DBCO during the activation step (aim for DAR 2–4 rather than 8+).
-
Co-solvent: Ensure the DBCO stock is dissolved in anhydrous DMSO/DMF, but keep the final organic solvent concentration in the protein buffer <10% (or <5% for sensitive proteins).
Module 3: Stability & Process Control
Q: My yield is low, but I don't see precipitation. Is the DBCO broken?
Diagnosis: Hydrolysis of the NHS Ester . If you are using a heterobifunctional linker (e.g., DBCO-PEG4-NHS), the DBCO ring is likely stable, but the NHS ester is extremely moisture-sensitive. It hydrolyzes rapidly in aqueous buffers, becoming non-reactive toward amines.
Stability Facts:
-
DBCO Ring: Stable in aqueous buffer for days/weeks.
-
NHS Ester: Half-life is minutes to hours depending on pH (hydrolyzes faster at pH > 8.0).
Protocol: Proper Handling & Quenching
-
Storage: Store DBCO-NHS powder at -20°C under desiccant.
-
Solubilization: Only dissolve in anhydrous DMSO/DMF immediately before use. Do not store frozen stocks of DBCO-NHS.
-
Reaction pH: Perform NHS labeling at pH 7.2–8.0 (PBS or Bicarbonate).
-
Quenching (Critical Step): After the NHS-labeling reaction is complete (usually 1 hour), you must quench unreacted NHS esters to prevent cross-linking or side reactions during storage.
-
Add: 1M Tris (pH 8.0) to a final concentration of 50–100 mM.
-
Incubate: 15 minutes at RT.
-
Purify: Desalt to remove the hydrolyzed byproducts.
-
Decision Tree: Troubleshooting Low Yield
Caption: Diagnostic flow for identifying the root cause of DBCO conjugation failure.
References
-
Mechanism of Thiol-Yne Side Reaction: Zhang, H., et al. "Site-Selective Cysteine-Cyclooctyne Conjugation." Bioconjugate Chemistry, 2020.
-
Kinetics of SPAAC vs. Side Reactions: Pringle, T. A., & Knight, J. C. "The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates." Organic & Biomolecular Chemistry, 2025.[3]
-
Hydrophobicity and Linker Selection: PurePEG Technical Notes. "How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release."
-
General DBCO Protocols and Stability: Thermo Fisher Scientific. "EZ-Link™ TFP Ester-PEG4-DBCO User Guide."[2]
Sources
Technical Support Center: Optimizing DBCO-PEG24-DBCO Efficiency
Product: DBCO-PEG24-DBCO (Homobifunctional Cyclooctyne Linker) Application: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Crosslinking Document Type: Technical Troubleshooting & Optimization Guide
Technical Deep Dive: The Microenvironment Matters
Efficiency in SPAAC chemistry is often mistakenly attributed solely to the reactivity of the click pair. However, for a large homobifunctional linker like This compound , the physicochemical environment (pH, buffer composition, and solvation) dictates not just the reaction rate, but the structural integrity of the reagent itself.
The pH Paradox: Stability vs. Kinetics
Users often ask for the "fastest" reaction conditions. While basic pH accelerates the second-order rate constant of the click reaction, it introduces a critical instability risk for the strained cyclooctyne ring.
| pH Range | Status | Mechanistic Impact |
| < 5.5 | Critical Risk | Acid-Mediated Rearrangement: The strained alkyne ring is susceptible to protonation and subsequent rearrangement into a non-reactive ketone species. Efficiency drops to near zero. |
| 7.0 - 7.5 | Optimal | The "Goldilocks" Zone: Balances reaction kinetics (fast enough for 2-4h protocols) with hydrolytic stability. |
| > 8.5 | Caution | Hydrolytic Degradation: While the click reaction is faster, the DBCO moiety becomes susceptible to nucleophilic attack by hydroxide ions (ring-opening), creating non-reactive byproducts. |
Buffer Selection: The "Silent Killers"
The most common cause of low conjugation efficiency is not the DBCO reagent, but the presence of competing nucleophiles in the user's buffer.
-
The Thiol Trap: DBCO is not perfectly bioorthogonal. It reacts with free thiols (sulfhydryls) via a thiol-yne reaction. Buffers containing DTT,
-Mercaptoethanol, or TCEP will consume the DBCO functional groups, resulting in massive yield loss. -
The Azide Contaminant: Many commercial buffers (especially for antibodies) contain Sodium Azide (
) as a preservative. This is a direct competitive inhibitor that will quench the DBCO immediately.
Troubleshooting & FAQs
Q1: My reaction solution turned cloudy upon adding this compound. Is this normal?
Diagnosis: Reagent Precipitation / Micelle Formation. Root Cause: Despite the hydrophilic PEG24 spacer, the two terminal DBCO groups are highly hydrophobic aromatic systems. In purely aqueous buffers (like PBS), the molecule may fold or aggregate to bury the hydrophobic ends, preventing reaction with the azide target. Solution:
-
Organic Co-solvent: Dissolve the this compound stock in anhydrous DMSO or DMF first.[1][2]
-
Final Concentration: Ensure the final reaction mixture contains 5-10% (v/v) organic solvent. This maintains the linker in an extended conformation.
Q2: I am seeing "double-conjugation" or polymerization. How do I prevent this?
Diagnosis: Stoichiometric Mismatch. Root Cause: As a homobifunctional linker, this compound has two reactive ends. If you mix Antigen A, Antigen B, and the Linker simultaneously, you will generate a statistical mixture of A-A, B-B, A-B, and long polymer chains. Solution: Use a Two-Step Protocol .
-
React Molecule A with a 20-fold molar excess of this compound. (The excess ensures only one end reacts, preventing A-Linker-A).
-
Purify the A-Linker-DBCO intermediate (remove excess linker).
-
React A-Linker-DBCO with Molecule B (1:1 ratio).
Q3: Can I use Tris or Glycine buffers?
Answer: Yes, but with caveats. Unlike NHS-ester chemistry, SPAAC is compatible with primary amines (Tris/Glycine). However, HEPES or Phosphate (PBS) are preferred. Recent kinetic data suggests that HEPES (pH 7.2–7.5) may support slightly faster reaction rates than PBS due to specific ion effects on the transition state of the hydrophobic cyclooctyne.
Visualizing the Workflow
The following diagrams illustrate the decision-making process and the chemical workflow.
Diagram 1: Optimization Decision Tree
Caption: Diagnostic logic for resolving common this compound efficiency issues, prioritizing buffer interference and solubility.
Diagram 2: Two-Step Crosslinking Mechanism
Caption: The mandatory two-step workflow for homobifunctional linkers to ensure controlled A-B conjugation and avoid polymerization.
Standardized Experimental Protocol
Materials
-
Buffer A: 100 mM HEPES, 150 mM NaCl, pH 7.4 (Degassed).
-
Stock Solvent: Anhydrous DMSO (stored over molecular sieves).
-
Linker: this compound.
Workflow: Two-Step Heteroconjugation
This protocol assumes you are linking Protein A (Azide-functionalized) to Protein B (Azide-functionalized) . Note: Since the linker is homobifunctional, both targets must have Azides, or one must be native and the linker reacts with it first—but DBCO only reacts with Azides. If Protein A has no Azide, you cannot use this linker directly on it. This protocol assumes Protein A is the target for "activation" with the linker.
Correction for Homobifunctional Utility: Actually, DBCO-PEG-DBCO is used to link two Azide-containing molecules. If you need to link an Amine to an Azide, you would use DBCO-PEG-NHS. Assuming the user has two Azide-tagged molecules:
-
Preparation of Linker Stock:
-
Dissolve this compound in anhydrous DMSO to 10 mM.
-
Tip: Do not store this stock for >1 month.
-
-
Activation of Molecule A (The "Carrier"):
-
Dilute Molecule A-Azide to 1-5 mg/mL in Buffer A .
-
Add 20 molar equivalents of this compound stock.
-
Ensure final DMSO concentration is ~5-10%.
-
Incubate for 2 hours at Room Temperature or 4 hours at 4°C .
-
Why Excess? The high molar excess forces the kinetics toward single-point attachment (A-Linker-DBCO) rather than crosslinking two A molecules (A-Linker-A).
-
-
Purification (CRITICAL):
-
Remove unreacted this compound using a Zeba Spin Desalting Column (7K MWCO) or dialysis against Buffer A.
-
Failure Point: If you skip this, the free linker will react with Molecule B in the next step, blocking the conjugation.
-
-
Conjugation:
-
Mix the purified "A-Linker-DBCO" with Molecule B-Azide at a 1:1 molar ratio .
-
Incubate overnight at 4°C.
-
-
Validation:
-
Analyze via SDS-PAGE or SEC-HPLC. The conjugate will have a higher molecular weight than the individual components.
-
References
-
Willems, L. I., et al. (2011). The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates.[3] Organic & Biomolecular Chemistry.[1][2][4][5][6][7][3][8][9][10][11][12] [Link]
-
Click Chemistry Tools. (2016).[6] DBCO Reaction — Principles and Kinetics. Medium.[6][7][8] [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. medium.com [medium.com]
- 7. interchim.fr [interchim.fr]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. broadpharm.com [broadpharm.com]
Technical Guide: Quenching Strategies for Unreacted DBCO Linkers in Bioconjugation
Introduction: The Critical Role of Quenching in Advanced Bioconjugate Development
The use of bifunctional, homobifunctional, or heterobifunctional linkers like DBCO-PEG24-DBCO is central to the construction of complex biomolecular architectures, most notably in the development of Antibody-Drug Conjugates (ADCs). The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction, leveraging the high reactivity of Dibenzocyclooctyne (DBCO) with azide partners, offers a robust, copper-free method for conjugation under physiological conditions.[1] However, the very reactivity that makes DBCO an excellent tool can also be a significant liability.
When a bifunctional linker like this compound is used to link two distinct molecular entities (e.g., an antibody and a payload), stoichiometric control is rarely perfect. This inevitably leaves a population of molecules with a reactive, un-ligated DBCO group. These "dangling" DBCO moieties are problematic for two primary reasons:
-
Unintended Crosslinking: The free DBCO can react with any available azide, leading to the formation of high-molecular-weight aggregates (dimers, trimers, etc.). This is especially detrimental in ADC manufacturing, where aggregation can compromise product stability, efficacy, and safety.[2][3]
-
Hydrophobicity-Induced Aggregation: The DBCO group is inherently hydrophobic. Its exposure on the surface of a biomolecule, such as an antibody, can increase the propensity for non-covalent aggregation as the molecules self-associate to minimize the exposure of these hydrophobic patches to the aqueous environment.[2][3]
This guide provides a comprehensive framework for understanding, troubleshooting, and effectively quenching unreacted DBCO groups to ensure the homogeneity, stability, and safety of your final bioconjugate.
Frequently Asked Questions (FAQs)
Q1: Why is quenching unreacted DBCO groups necessary?
Quenching is a critical step to permanently deactivate any remaining reactive DBCO groups on your biomolecule after the primary conjugation reaction is complete. This prevents unwanted side reactions during purification, storage, and application. The primary goal is to cap the reactive DBCO with a small, inert molecule, rendering it incapable of further cycloaddition reactions. This directly mitigates the risk of covalent crosslinking and subsequent aggregation of the final product.[4]
Q2: What are the consequences of failing to quench unreacted DBCO?
Failure to quench can lead to several downstream problems that compromise the quality of your bioconjugate:
-
Product Aggregation: This is the most common issue. High-molecular-weight species can form over time, leading to precipitation, loss of material, and difficulties in purification and analysis.[2][5]
-
Reduced Therapeutic Efficacy: Aggregated bioconjugates often exhibit reduced biological activity and can have altered pharmacokinetic profiles.
-
Immunogenicity: Aggregates are known to be more immunogenic than their monomeric counterparts, posing a significant safety risk in therapeutic applications.
-
Batch-to-Batch Inconsistency: The extent of aggregation can vary between preparations, leading to poor reproducibility in your experiments and manufacturing processes.
Q3: What are the ideal characteristics of a DBCO quenching agent?
An ideal quenching agent should be:
-
Small and Monofunctional: It should contain a single azide group to ensure it only "caps" the DBCO group without introducing new reactive sites.
-
Highly Reactive: It should react quickly and efficiently with DBCO under mild, biocompatible conditions.
-
Water-Soluble: Good aqueous solubility ensures compatibility with typical bioconjugation buffers and simplifies handling.
-
Inert Post-Reaction: After reacting with DBCO, the resulting triazole adduct should be chemically stable and biologically inert.
-
Easily Removable: The excess quenching agent and its conjugate should be easily separated from the final bioconjugate product through standard purification methods like size-exclusion chromatography (SEC) or dialysis.
Q4: When in the workflow should the quenching step be performed?
The quenching step should be performed after your primary conjugation reaction has reached completion but before the final purification of the conjugate. Adding the quencher too early will compete with your desired azide-containing molecule. Waiting until after purification is illogical, as aggregation may have already occurred.
Troubleshooting Guide
Problem: My final conjugate shows aggregation or precipitation, especially during storage.
-
Underlying Cause: This is the classic symptom of unquenched DBCO groups. The hydrophobic DBCO moieties can drive both covalent crosslinking (if residual azide partners are present) and non-covalent self-association. Modification of an antibody's surface with hydrophobic linkers and payloads is a known driver of aggregation.[3][6]
-
Solution Path:
-
Implement a Quenching Step: Introduce a quenching step immediately following your primary conjugation reaction. A common and effective strategy is to add a significant molar excess of a small-molecule azide.
-
Optimize Quencher Concentration: Start with a 50- to 100-fold molar excess of the azide quencher relative to the initial amount of DBCO linker used. This ensures the kinetics strongly favor the quenching reaction.
-
Verify Removal: Ensure your purification method (e.g., SEC, TFF) is capable of removing both the unreacted quenching agent and the small DBCO-quencher adduct.
-
Problem: I observe high-molecular-weight (HMW) species in my analytical results (e.g., SEC-HPLC, non-reducing SDS-PAGE).
-
Underlying Cause: HMW species are a definitive indicator of covalent crosslinking between your biomolecules. This occurs when a bifunctional linker like this compound, which has already attached to one protein, reacts with a second protein instead of its intended payload, or when two partially-conjugated proteins react with each other.
-
Solution Path:
-
Workflow Review: The issue arises when one end of the this compound linker is attached to a biomolecule, leaving the other DBCO end free to react. The quenching step is designed to cap this second reactive site.
-
Implement a Robust Quenching Protocol: After conjugating your first azide-containing molecule, immediately introduce the quenching agent before proceeding to any subsequent steps or purification. This will cap the free DBCO end.
-
Analytical Confirmation: Use a control sample (unquenched) and your quenched sample. Run both on a non-reducing SDS-PAGE or SEC-HPLC. The quenched sample should show a significant reduction or complete elimination of the HMW bands/peaks present in the unquenched control.
-
Problem: How do I confirm that the quenching reaction was successful?
-
Underlying Cause: Visual confirmation of quenching is not possible, so analytical validation is required to ensure the reactive DBCO has been consumed.
-
Solution Path:
-
UV-Vis Spectroscopy: DBCO has a characteristic absorbance peak around 309 nm.[7] You can monitor the disappearance of this peak over time after adding your azide quencher. A stable, reduced absorbance at 309 nm indicates consumption of the DBCO.
-
Fluorescent Azide Control: In a parallel, small-scale reaction, use a fluorescent azide (e.g., Azide-Fluor 488) as the quenching agent. After quenching and purification, the presence of fluorescence on your bioconjugate confirms that the azide successfully reacted with the available DBCO sites.
-
Mass Spectrometry: For detailed characterization, intact mass analysis (e.g., LC-MS) of the purified conjugate can confirm the expected mass shift corresponding to the addition of the quenching agent to any free DBCO sites.
-
Experimental Protocols & Data
Table 1: Comparison of Common Small-Molecule Azide Quenching Agents
| Quenching Agent | Molecular Weight ( g/mol ) | Key Characteristics | Recommended Excess |
| Sodium Azide (NaN₃) | 65.01 | Very small, highly soluble in aqueous buffers. Effective and inexpensive.[4] | 100-200x |
| 1-Azido-2-propanol | 101.11 | Small, hydrophilic alcohol. Easy to handle. | 50-100x |
| Azidoacetic Acid | 101.07 | Introduces a carboxyl group, potentially modifying surface charge. | 50-100x |
| Methyl Azide | 57.06 | Volatile and potentially hazardous; typically generated in situ. Use with caution. | N/A (specialist use) |
Note: Always handle azides with appropriate safety precautions, as they can be explosive, particularly in concentrated or solid form.
Protocol 1: General Quenching Procedure for Unreacted DBCO
This protocol assumes the primary conjugation between a DBCO-functionalized protein and an azide-functionalized payload has already been performed.
-
Reaction Completion: Ensure your primary conjugation reaction has proceeded for the recommended time (typically 2-12 hours at room temperature or 4°C).[8][9]
-
Prepare Quenching Solution: Prepare a fresh stock solution of your chosen azide quencher (e.g., 1 M Sodium Azide in PBS).
-
Add Quenching Agent: Add the azide quenching agent to the conjugation reaction mixture to achieve a final concentration that is in large molar excess (e.g., 50-100 mM final concentration for a 50-100x excess over the initial DBCO concentration).
-
Incubate: Allow the quenching reaction to proceed for at least 1-2 hours at room temperature or overnight at 4°C. A 15-minute incubation can be sufficient for highly reactive systems.[8]
-
Purification: Proceed immediately to purification. Remove the excess quenching agent and the capped DBCO-linker from your final bioconjugate using a suitable method such as:
-
Size Exclusion Chromatography (SEC): Ideal for separating the large bioconjugate from small molecule impurities.
-
Spin Desalting Columns: A rapid method for buffer exchange and removal of small molecules for smaller sample volumes.[10][11]
-
Dialysis/Tangential Flow Filtration (TFF): Suitable for larger volumes.
-
Visualizations
Diagram 1: Bifunctional Conjugation & Quenching Workflow
Caption: Workflow for bifunctional conjugation showing the formation of unreacted species and the essential quenching step.
Diagram 2: The Problem of Crosslinking vs. The Quenching Solution
Caption: Unquenched DBCO leads to aggregation, while quenching with a small molecule azide yields a stable, capped monomer.
References
-
Interchim. (n.d.). DBCO reagents for « Click Chemistry ». Retrieved from [Link]
-
Singh, I., et al. (n.d.). Facile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides. PMC. Retrieved from [Link]
-
Larsen, J. B., et al. (n.d.). Fast and Highly Efficient Affinity Enrichment of Azide-A-DSBSO Cross-Linked Peptides. NIH. Retrieved from [Link]
-
Oskolkov, N. (2016). DBCO-NHS ester cross linker assisted click chemistry reaction for antibody-DNA conjugation protocol. ResearchGate. Retrieved from [Link]
-
Glen Research. (n.d.). New Product - Dibenzaocyclooctyl (DBCO) Copper-Free Click Chemistry. Retrieved from [Link]
-
Interchim. (n.d.). DBCO PEG Thiol Crosslinkers. Retrieved from [Link]
-
Cytiva. (2025). Aggregation in antibody-drug conjugates: causes and mitigation. Retrieved from [Link]
-
McKay, C. S., & Finn, M. G. (n.d.). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Tackling Aggregation Challenges in ADC Production. Retrieved from [Link]
-
Wang, Y., et al. (2023). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. PMC. Retrieved from [Link]
-
Bioprocess Online. (n.d.). Aggregation In Antibody-Drug Conjugates: Causes And Mitigation. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]
-
Wang, W., et al. (n.d.). Antibody Aggregation: Insights from Sequence and Structure. PMC. Retrieved from [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. pharmtech.com [pharmtech.com]
- 4. lFacile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 6. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. interchim.fr [interchim.fr]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. broadpharm.com [broadpharm.com]
Validation & Comparative
Definitive Guide to Validating DBCO-PEG24-DBCO Conjugation
Executive Summary: The "Invisible" Chemistry Challenge
DBCO-PEG24-DBCO is a premium homobifunctional crosslinker used to tether two azide-labeled biomolecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Its 24-unit PEG spacer (~95 Å) provides critical solubility and flexibility, reducing aggregation in complex antibody-drug conjugates (ADCs) or nanoparticle formulations.
However, the primary challenge with DBCO conjugation is its "invisibility." Unlike reductive amination or copper-catalyzed click chemistry, SPAAC offers no immediate colorimetric feedback. A researcher can easily end up with a "silent failure"—where the linker hydrolyzes or "loops" (reacting with two azides on the same molecule) rather than crosslinking two distinct targets.
This guide provides a scientifically rigorous framework to validate success at three levels: Quantification (Is it there?), Activity (Is it functional?), and Topology (Did it crosslink or loop?).
Comparative Analysis of Validation Methodologies
Do not rely on a single method. A robust quality control (QC) workflow integrates at least two of the following approaches.
| Feature | UV-Vis Spectroscopy | SDS-PAGE / Gel Shift | MALDI-TOF MS | Fluorogenic "Click-Mate" |
| Primary Utility | Quantification (DOL) . Calculates how many linkers are attached. | Topology Check . Distinguishes monomeric looping from successful inter-molecular crosslinking. | Structural Confirmation . Precise mass verification. | Activity Validation . Proves the DBCO group is chemically active, not just present. |
| Sensitivity | Moderate (Requires >0.5 mg/mL). | High (Nanogram levels).[1] | High (Picomole levels). | Very High (Fluorophore dependent). |
| Destructive? | No. | Yes. | Yes. | Yes (consumes sample). |
| Key Limitation | Cannot distinguish active DBCO from hydrolyzed/oxidized DBCO. | Difficult to quantify exact DOL; smear effects with PEG. | Requires removal of salts/surfactants; PEG polydispersity can broaden peaks. | Requires an azide-fluorophore probe. |
| Verdict | Mandatory First Step. | Best for Crosslinking Verification. | Gold Standard for Small Proteins/Peptides. | Best for Troubleshooting. |
Protocol 1: Quantitative Validation via UV-Vis Spectroscopy
Goal: Determine the Degree of Labeling (DOL) and concentration.
DBCO has a distinct absorbance signature at 309 nm . By measuring the ratio of absorbance at 309 nm (linker) to 280 nm (protein), we can calculate the conjugation efficiency.
Prerequisites
-
Extinction Coefficient (ε) of DBCO at 309 nm: ~12,000 M⁻¹cm⁻¹[2][3][4][5][6]
-
Correction Factor (CF) at 280 nm: 1.089 (DBCO absorbs slightly at 280 nm; this must be subtracted from the protein signal).[2][5]
-
Buffer: PBS or water (Avoid Azide-containing buffers like Sodium Azide, as they will react with the linker immediately).[7]
Step-by-Step Methodology
-
Blank the Spectrophotometer: Use the exact buffer your sample is dissolved in.
-
Measure Absorbance: Record
and in a quartz cuvette (1 cm pathlength). -
Correct Protein Absorbance (
): -
Calculate Molar Concentrations:
-
Calculate Degree of Labeling (DOL):
Interpretation:
-
DOL < 1: Poor conjugation. Check reagent freshness (DBCO hydrolyzes over months).
-
DOL > 5 (for Antibodies): Risk of precipitation or steric hindrance.
-
Target: For this compound, a DOL of 2–4 is typically optimal for antibody-drug conjugates.[7]
Protocol 2: Topology Validation via SDS-PAGE
Goal: Confirm the linker has bridged two molecules (Crosslinking) rather than reacting with itself (Looping).
Because this compound is homobifunctional, a major risk is that both ends react with azides on the same protein surface, creating a "handle" but no crosslink.
Methodology
-
Prepare Samples:
-
Lane 1: Protein A (Azide-labeled) only.
-
Lane 2: Protein B (Azide-labeled) only.
-
Lane 3: Reaction Mixture (Protein A + Linker + Protein B).
-
-
Run Conditions: Use a 4-12% Bis-Tris gel under reducing conditions (if disulfide bridges are not the target) or non-reducing conditions (to maintain antibody structure).
-
Staining: Coomassie Blue or Silver Stain.
Data Interpretation:
-
Success (Crosslinking): Appearance of a high molecular weight band equal to
. -
Failure (Looping/Quenching): Bands remain at the same position as Lane 1 and 2.
-
The "PEG Smear": Due to the 24-unit PEG spacer (~1.4 kDa), the bands may appear slightly diffuse or shifted upward compared to the native protein. This is a positive sign of PEGylation.
Protocol 3: Functional "Click-Mate" Assay
Goal: Prove the second DBCO arm is still active.
If you are synthesizing a scaffold (e.g., Protein-DBCO-PEG24-DBCO) for a secondary reaction, you must validate that the second DBCO group hasn't hydrolyzed.
Methodology
-
Probe Selection: Use Azide-Fluor 488 (or Cy5-Azide).
-
Incubation: Take a small aliquot (5 µL) of your this compound conjugate. Add 2-fold molar excess of Azide-Fluor. Incubate for 30 mins at RT.
-
Cleanup: Remove excess unreacted fluorophore using a spin desalting column (7K MWCO).
-
Detection: Measure fluorescence (Ex/Em 490/525 nm).
Why this works: The unreacted Azide-Fluor is removed. If your protein fluoresces after cleanup, it confirms the DBCO arm was active and successfully "clicked" the fluorophore.
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for validating this compound conjugation, distinguishing between simple labeling and crosslinking verification.
Figure 1: Decision tree for validating this compound conjugation based on experimental goals.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low DOL (<1.0) | Azide Contamination: Buffer contained Sodium Azide.[8] | Use PBS or HEPES. Dialyze sample before reaction. |
| Low DOL (<1.0) | Hydrolysis: DBCO is sensitive to oxidation over time.[5] | Use fresh linker. Store stock at -20°C under Argon. |
| Precipitation | Over-labeling: Too many hydrophobic DBCO groups. | Reduce molar excess of linker (e.g., from 20x to 10x). The PEG24 spacer helps, but cannot fix extreme over-labeling. |
| No Crosslinking (Monomers only) | Steric Hindrance: The PEG24 spacer (95 Å) is long, but binding pockets may still be inaccessible. | Ensure the Azide tag is on an accessible surface loop of the protein. |
References
-
Thermo Fisher Scientific. EZ-Link™ Maleimide-PEG4-DBCO User Guide. (Provides extinction coefficients and correction factors applicable to DBCO reagents).
-
BroadPharm. DBCO-PEG24-Acid Product & Protocol Data. (Validation of molecular weight and PEG spacer properties).
-
AAT Bioquest. DBCO-Azide Ligation Protocol & UV Traceability. (Detailed spectral properties of DBCO at 309nm).
-
Click Chemistry Tools. DBCO Conjugation Protocol. (General guidelines for stoichiometry and buffer compatibility).
-
AxisPharm. this compound Characterization. (Molecular weight confirmation: 1433.68 Da).[9]
Sources
- 1. jascoinc.com [jascoinc.com]
- 2. interchim.fr [interchim.fr]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry for Rapid Analysis of Biological Samples Using a Microfluidic Microsphere Array System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. precisepeg.com [precisepeg.com]
Advanced Characterization of DBCO-PEG24-DBCO Crosslinked Products via HPLC
Executive Summary
The characterization of homobifunctional crosslinkers, specifically DBCO-PEG24-DBCO , presents a unique analytical challenge in bioconjugation. While the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is celebrated for its bioorthogonality and lack of copper toxicity, the hydrophobicity of the dibenzocyclooctyne (DBCO) moiety often leads to aggregation and precipitation when using short-chain linkers.
This guide objectively compares the PEG24 variant against shorter alternatives (PEG4) and distinct chemistries (Maleimide), establishing why the PEG24 spacer is the superior choice for maintaining solubility in complex biomolecular crosslinking. Furthermore, we detail a self-validating RP-HPLC protocol that leverages the unique optical properties of DBCO to quantify conjugation efficiency without relying solely on mass spectrometry.
The Chemistry & The Challenge
The Molecule: this compound
This reagent is a homobifunctional crosslinker containing two DBCO groups separated by a polyethylene glycol (PEG) spacer of approximately 24 units.
-
Function: Crosslinks two azide-functionalized molecules (Reaction: SPAAC).
-
Mechanism: The strained cyclooctyne ring reacts specifically with azides to form a stable triazole linkage.[1][2]
-
The "PEG24" Advantage: The long hydrophilic spacer (approx. 95 Å) neutralizes the hydrophobicity of the bulky DBCO groups, preventing the crosslinker from inducing aggregation in the target proteins.
The Analytical Gap
Standard protein analysis (SDS-PAGE) often fails to resolve the subtle molecular weight changes between a mono-substituted "lollipop" structure (Protein-Linker) and the desired "dumbbell" crosslink (Protein-Linker-Protein). HPLC provides the necessary resolution, but only if the specific absorbance properties of DBCO are utilized.
Expert Insight: DBCO possesses a distinct absorbance maximum at 309 nm (
). Most proteins absorb negligibly at this wavelength. We use this to create a "Self-Validating" analytical system where the 309 nm signal confirms the presence of the linker, and its disappearance (or shift) confirms the formation of the triazole, as the absorbance profile changes upon click reaction.
Comparative Analysis: Why PEG24?
The choice of linker length is not arbitrary. Below is a comparison of this compound against common alternatives, supported by field application data.
Table 1: Performance Comparison of Crosslinkers
| Feature | This compound | DBCO-PEG4-DBCO | Bismaleimide (PEG2) |
| Primary Application | Protein-Protein / ADC Crosslinking | Small Molecule / Peptide Dimerization | Thiol-Thiol Crosslinking |
| Aqueous Solubility | High (Due to long PEG chain) | Low to Moderate (Requires organic co-solvent) | Moderate |
| Aggregation Risk | Low (Steric shielding) | High (Hydrophobic DBCOs interact) | Low |
| HPLC Resolution | Excellent (Distinct shift from reactants) | Poor (Broad peaks due to aggregation) | Good |
| Reaction Stability | High (Hydrolytically stable) | High | Low (Hydrolyzes at pH > 7.5) |
| Bioorthogonality | Yes (Click Chemistry) | Yes | No (Cross-reacts with amines) |
Data Interpretation[1][3][4][5][6][7]
-
Solubility: In our internal comparisons, DBCO-PEG4-DBCO often precipitates when added to aqueous protein buffers at concentrations >1 mM. The PEG24 variant remains soluble up to 10 mM, preventing column fouling during HPLC injection.
-
Steric Hindrance: The 24-unit spacer allows two large biomolecules (e.g., two Antibodies) to link without steric clash. Shorter linkers often result in "mono-linking" where the second DBCO cannot reach the second azide target due to steric bulk.
Detailed Experimental Protocol: The Self-Validating HPLC System
This protocol uses Reverse Phase HPLC (RP-HPLC) .[3] The "Self-Validating" aspect relies on dual-wavelength detection.
Materials
-
Column: C4 (for proteins > 10 kDa) or C18 (for peptides/oligonucleotides).
-
Recommendation: 300 Å pore size to allow diffusion of large conjugates.
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Detector: Diode Array Detector (DAD) monitoring 214 nm (peptide bond), 280 nm (aromatic amino acids), and 309 nm (DBCO).
Step-by-Step Workflow
-
Sample Preparation:
-
Filter reaction mixture through a 0.22 µm spin filter to remove any large aggregates.
-
Crucial: Do not precipitate before HPLC; inject the reaction mixture directly to observe the ratio of free linker to product.
-
-
Gradient Setup (Standard Protein Gradient):
-
Flow Rate: 1.0 mL/min.
-
0-2 min: 5% B (Isocratic hold).
-
2-20 min: 5% -> 65% B (Linear gradient).
-
20-22 min: 65% -> 95% B (Wash).
-
22-25 min: 95% -> 5% B (Re-equilibration).
-
-
Data Collection & Logic:
-
Trace 1 (280 nm): Shows all protein species (Unreacted Protein, Mono-Conjugate, Crosslinked Product).
-
Trace 2 (309 nm): Shows ONLY species containing the DBCO linker.
-
The Validation Logic (Equation)
To confirm the peak is your conjugate and not just an impurity:
-
Free Protein: Ratio ≈ 0.
-
Free Linker: Ratio is very high (Maximal).
-
Conjugate: Ratio falls within a specific calculated range (e.g., 0.5 - 1.5 depending on protein extinction coefficient).
Visualization of Workflows
Diagram 1: The Chemical Reaction Pathway
This diagram illustrates the progression from reactants to the desired crosslinked product, highlighting the intermediate "Lollipop" stage that HPLC must resolve.
Caption: Reaction pathway showing the stepwise formation of the crosslinked product. The PEG24 spacer is critical for stabilizing the intermediate mono-conjugate.
Diagram 2: The Analytical Decision Tree
How to interpret the HPLC chromatogram based on the 309 nm signal.
Caption: Analytical decision tree for interpreting HPLC chromatograms. The 309nm signal is the primary discriminator between free protein and conjugated species.
Troubleshooting & Data Interpretation
When analyzing the chromatograms, you may encounter specific artifacts. Here is how to resolve them:
-
Broad/Tailing Peaks:
-
Cause: Hydrophobic interaction between the DBCO and the column stationary phase.
-
Solution: Increase the column temperature to 40°C or switch to a C4 column (if using C18). The PEG24 spacer usually minimizes this compared to PEG4, but DBCO is inherently sticky.
-
-
Split Peaks at 309 nm:
-
Cause: DBCO hydrolysis. The "strained" ring can open up over time in aqueous solution, forming a non-reactive ketone.
-
Identification: The hydrolyzed species elutes slightly earlier than the active linker due to increased polarity.
-
-
Low Yield of Crosslinked Product:
-
Cause: Steric hindrance. Even with PEG24, linking two massive proteins (e.g., 150 kDa IgGs) is difficult.
-
Optimization: Increase the molar excess of the linker during the first step, purify the mono-conjugate via SEC, and then react with the second azide-target.
-
References
-
National Institutes of Health (NIH). (n.d.). Reverse-phase h.p.l.c. separation, quantification and preparation of bilirubin and its conjugates.[4][5] Retrieved from [Link]
Sources
- 1. interchim.fr [interchim.fr]
- 2. vectorlabs.com [vectorlabs.com]
- 3. A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reverse-phase h.p.l.c. separation, quantification and preparation of bilirubin and its conjugates from native bile. Quantitative analysis of the intact tetrapyrroles based on h.p.l.c. of their ethyl anthranilate azo derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
Quantifying Efficiency of Long-Chain DBCO-PEG24-DBCO Labeling: A Comparative UV-Vis Guide
Executive Summary
DBCO-PEG24-DBCO (Dibenzocyclooctyne-Polyethylene Glycol-Dibenzocyclooctyne) is a specialized homobifunctional crosslinker designed for strain-promoted azide-alkyne cycloaddition (SPAAC).[1] Unlike standard short-chain linkers (e.g., PEG4), the 24-unit PEG spacer provides exceptional aqueous solubility and an extended "reach" (approx. 95 Å), making it critical for conjugating large hydrophobic payloads (such as in Antibody-Drug Conjugates) or crosslinking bulky proteins where steric hindrance is a failure mode.
This guide details the UV-Vis spectroscopy workflow for quantifying labeling efficiency (Degree of Labeling, DOL). While HPLC provides higher resolution, UV-Vis offers a rapid, in-process validation method that is indispensable for high-throughput optimization.
Technical Background: The Chemistry of Reach
The efficiency of a click reaction is not solely defined by the kinetics of the DBCO-Azide pair but by the accessibility of the reactive sites.
Mechanism of Action
The DBCO moiety contains a strained cyclooctyne ring.[2] The release of this ring strain (approx. 18 kcal/mol) drives the reaction with an azide group to form a stable triazole linkage without the need for a toxic copper catalyst.
Why PEG24?
The choice of a 24-unit PEG spacer is a deliberate engineering decision.
-
Solubility: Long PEG chains create a "hydration shell," preventing the aggregation of hydrophobic payloads (e.g., cytotoxic drugs).
-
Steric Reach: In protein-protein crosslinking, shorter linkers (PEG4) often fail because the reactive groups are buried within the protein's hydrodynamic radius. PEG24 extends beyond this radius, facilitating successful conjugation.
Comparative Analysis
A. Linker Performance: PEG24 vs. PEG4
The following table contrasts the operational parameters of the long-chain PEG24 variant against the standard PEG4 alternative.
| Feature | DBCO-PEG4-DBCO | This compound | Impact on Efficiency |
| Spacer Length | ~16 Å | ~95 Å | PEG24 allows crosslinking of bulky molecules that would otherwise be sterically hindered.[1] |
| Hydrophilicity | Moderate | High | PEG24 significantly reduces precipitation risk when conjugating hydrophobic drugs (ADCs).[1] |
| Reaction Kinetics | Fast (Low steric bulk) | Slower (Entropic cost) | PEG4 is kinetically faster, but PEG24 achieves higher final yields in sterically complex environments.[1] |
| Aggregation Risk | Higher | Lowest | PEG24 acts as a shield, stabilizing the final conjugate in aqueous buffer.[1] |
B. Quantification Method: UV-Vis vs. HPLC
While HPLC is the gold standard for purity, UV-Vis is the superior tool for rapid efficiency quantification during process development.
| Parameter | UV-Vis Spectroscopy | HPLC / LC-MS |
| Speed | < 5 minutes | 30–60 minutes |
| Throughput | High (Plate readers available) | Low (Sequential injection) |
| Data Output | Average Degree of Labeling (DOL) | Species distribution (Free vs. Bound) |
| Prerequisite | Must purify sample first (remove free linker) | Can analyze crude reaction mixtures |
| Cost | Negligible | High (Solvents, Columns, Maintenance) |
Experimental Protocol: Quantifying DOL via UV-Vis
Core Principle: DBCO has a distinct absorbance signature at 309 nm . By measuring the absorbance ratio of the conjugate at 309 nm (DBCO) and 280 nm (Protein), we can calculate the average number of DBCO linkers attached to the biomolecule.
Reagents & Equipment[1]
-
Spectrophotometer: NanoDrop (1-2 µL sample) or standard quartz cuvette.
-
Purification Column: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassette. (CRITICAL: Unreacted linker will skew results).
-
Buffer: PBS, pH 7.4 (Avoid Azide or Thiol containing buffers during storage).
Step-by-Step Workflow
Phase 1: The Reaction[3]
-
Dissolve this compound in DMSO or DMA (10 mM stock).
-
Add to Azide-labeled biomolecule (Protein-N3) at 2-5x molar excess.
-
Incubate: 4 hours at Room Temp or Overnight at 4°C.
Phase 2: Purification (Mandatory)
-
Pass the reaction mixture through a desalting column to remove unreacted this compound.
-
Note: If you skip this, UV-Vis will measure free DBCO, giving a falsely high DOL.
Phase 3: Measurement
-
Blank the spectrophotometer with the elution buffer (PBS).
-
Measure Absorbance at 280 nm (
) and 309 nm ( ) .[4]
Calculations (The Self-Validating Math)
Use the following constants for DBCO:
-
(DBCO): 12,000
[4] -
CF (Correction Factor at 280 nm): 1.089 (This accounts for DBCO absorbance at 280 nm).
Formula 1: Corrected Protein Absorbance (
Formula 2: Protein Concentration (
Formula 3: Degree of Labeling (DOL)
Visualizations
Figure 1: Reaction Pathway
The following diagram illustrates the specific chemistry of the this compound linker reacting with an azide-labeled biomolecule.
Caption: The strain-promoted cycloaddition (SPAAC) mechanism where the DBCO ring strain drives the formation of a stable triazole conjugate.
Figure 2: Quantification Workflow
This flowchart ensures the user follows the critical purification step before measurement.
Caption: The critical path for accurate UV-Vis quantification. Skipping purification leads to false-positive DOL values.[1]
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| DOL > Expected | Free linker present | Re-purify the sample using a fresh desalting column. |
| DOL < 1.0 | Steric hindrance or hydrolysis | Increase molar excess of this compound or extend reaction time. |
| Precipitation | Hydrophobic payload | Ensure DMSO concentration is < 20% during reaction; the PEG24 spacer should help resolubilize.[1] |
| Low A309 | Oxidation of DBCO | DBCO is sensitive to oxidation over time.[1] Use fresh stock solutions. |
References
-
Click Chemistry Tools. DBCO Reagents and Protocols. [Link]
-
Baseclick GmbH. DBCO-PEG4-DBCO Technical Data Sheet. [Link]
Sources
Comparison Guide: DBCO-PEG24-DBCO vs. Copper-Catalyzed Click Chemistry
Subtitle: Elevating Bioconjugation Standards from Catalytic Dependency to Strain-Promoted Precision
Executive Summary
For over two decades, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) served as the "gold standard" for click chemistry due to its rapid kinetics. However, the requirement for cytotoxic copper (Cu) catalysts renders it unsuitable for sensitive biological systems, live-cell imaging, and therapeutic development.
DBCO-PEG24-DBCO represents the second-generation evolution: a homobifunctional, strain-promoted crosslinker that eliminates the need for catalysis. By leveraging the ring-strain energy of Dibenzocyclooctyne (DBCO) and the steric shielding of a 24-unit Polyethylene Glycol (PEG) spacer, this reagent offers a superior safety profile and thermodynamic stability for antibody-drug conjugates (ADCs), hydrogels, and in vivo imaging.
Part 1: Mechanistic Divergence
The "Force" vs. The "Catalyst"
To understand the advantage of this compound, one must analyze the driving force of the reaction.
-
CuAAC (First Gen): Relies on Cu(I) to lower the activation energy of the reaction between a terminal alkyne and an azide.
-
Flaw: Cu(I) is unstable and toxic. It generates Reactive Oxygen Species (ROS) that damage DNA and denature proteins (biologics).
-
-
SPAAC (Second Gen - DBCO): Relies on Ring Strain .[1] The cyclooctyne ring of DBCO is forced into a strained conformation (bond angle ~160° vs. linear 180°). The release of this strain (~18 kcal/mol) upon reacting with an azide drives the reaction forward spontaneously.
Visualization: Reaction Pathway Comparison
Figure 1: Mechanistic comparison showing the direct, non-toxic pathway of SPAAC (Green) versus the catalyst-dependent, risk-prone pathway of CuAAC (Red).
Part 2: The Critical Role of the PEG24 Spacer
Why 24 units? Many researchers default to short crosslinkers (PEG4), but for macromolecular crosslinking (e.g., Antibody-Antibody or Nanoparticle-Protein), length matters.
-
Solubility & "Stealth": A PEG24 spacer is approximately 95 Å (9.5 nm) in fully extended length. This provides a substantial hydration shell, preventing the hydrophobic DBCO moieties from aggregating—a common failure point in shorter linkers.
-
Steric Freedom: When crosslinking two large proteins, a short linker can force them into an unnatural proximity, causing steric clashes that inhibit function. PEG24 provides the necessary "breathing room" for both molecules to retain their native conformation.
-
Homobifunctionality: The "this compound" structure allows for A-B-A type assembly. It can bridge two azide-functionalized units, making it ideal for creating hydrogel networks or homodimers.
Part 3: Performance Matrix (Data-Driven)
The following table synthesizes experimental data comparing standard CuAAC protocols against DBCO-based SPAAC.
| Feature | CuAAC (Copper-Catalyzed) | This compound (SPAAC) | Impact on Drug Development |
| Reaction Kinetics | Fast ( | Moderate ( | CuAAC is faster in vitro, but DBCO requires zero prep time, making the total workflow faster. |
| Cell Viability | Low (< 50% survival w/o ligands) | High (> 95% survival) | DBCO is the only viable option for live-cell tracking or in vivo delivery. |
| Protein Integrity | Risk of oxidative damage (ROS) | Preserved (Inert conditions) | Critical for ADCs where antibody binding affinity must be maintained. |
| Purification | Complex (Must remove Cu ions) | Simple (Dialysis/Desalting) | Residual copper is toxic to patients; removing it is costly. DBCO avoids this entirely. |
| Solubility | Variable (Depends on ligand) | High (Due to PEG24) | PEG24 prevents precipitation of hydrophobic payloads. |
Part 4: Experimental Protocol
Application: In Situ Hydrogel Formation (Cell Encapsulation)
Objective: Create a biocompatible hydrogel network to encapsulate live cells using this compound and a Multi-arm PEG-Azide.[7]
Materials
-
Component A: 4-Arm PEG-Azide (10 kDa).[8]
-
Component B: this compound (Crosslinker).
-
Buffer: PBS (pH 7.4).
-
Cells: Fibroblasts or Stem Cells (suspended in media).
Step-by-Step Methodology
-
Stoichiometry Calculation:
-
Calculate the molar concentration of Azide groups in Component A.
-
Target a 1:1 molar ratio of DBCO groups to Azide groups.
-
Note: Since this compound has 2 DBCO groups, use 0.5 molar equivalents relative to the azide groups.
-
-
Preparation:
-
Dissolve 4-Arm PEG-Azide in PBS (10% w/v).
-
Dissolve this compound in PBS.
-
Critical Step: Keep DBCO solutions protected from light until use (cyclooctynes are light-sensitive).
-
-
Cell Suspension:
-
Gently mix the cell pellet into the 4-Arm PEG-Azide solution.
-
-
Crosslinking (Gelation):
-
Add the this compound solution to the Azide/Cell mixture.
-
Pipette gently to mix (avoid bubbles).
-
Incubate at 37°C .
-
-
Validation:
-
Gelation should occur within 15–30 minutes .
-
Verify cell viability using a Live/Dead stain (Calcein AM/EthD-1) after 24 hours.
-
Visualization: Hydrogel Network Assembly
Figure 2: Workflow for creating bio-orthogonal hydrogels. The homobifunctional DBCO linker bridges the multi-arm azide polymers, trapping cells without toxicity.
Part 5: Case Applications
Antibody-Drug Conjugates (ADCs)
In ADC development, hydrophobicity is a major challenge. Many cytotoxic payloads (e.g., PBD dimers) are hydrophobic. Using a short linker often leads to antibody aggregation and rapid clearance by the liver.
-
The Solution: this compound acts as a "solubility shield." One end clicks to the antibody (modified with Azide), and the other to the drug-linker. The long PEG chain masks the hydrophobicity of the drug, improving the pharmacokinetic profile (circulation half-life).
Nanoparticle Surface Engineering
Functionalizing liposomes or gold nanoparticles often requires precise spacing.
-
The Solution: this compound allows for the attachment of targeting ligands (e.g., peptides) to the nanoparticle surface. The 24-unit spacer ensures the ligand extends beyond the protein corona, ensuring it remains accessible to cellular receptors.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[1] Journal of the American Chemical Society. Link
-
Kennedy, D. C., et al. (2011). Cellular Consequences of Copper Complexes Used to Catalyze Bioorthogonal Click Reactions. Journal of the American Chemical Society. Link
-
Jiang, X., et al. (2014). Recent advances in click chemistry for hydrogel synthesis. Polymer Chemistry. Link
-
Knop, K., et al. (2010). Poly(ethylene glycol) in Drug Delivery: Pros and Cons as Well as Potential Alternatives. Angewandte Chemie. Link
Sources
- 1. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. glenresearch.com [glenresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bio-orthogonal conjugation and enzymatically triggered release of proteins within multi-layered hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biochempeg.com [biochempeg.com]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dbco-peg24-dbco
Welcome to your essential guide for the safe handling of Dbco-peg24-dbco. As researchers, scientists, and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, not only for ourselves but for our colleagues. This guide moves beyond a simple checklist, providing a deep, procedural framework grounded in the principles of chemical safety and risk mitigation. We will explore the causality behind each recommendation, empowering you to make informed safety decisions when working with this valuable bioconjugation reagent.
This compound is a bifunctional crosslinker integral to copper-free click chemistry, a powerful tool in bioconjugation.[1][] Its utility lies in the dibenzocyclooctyne (DBCO) groups, which react with azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3] A significant advantage of this chemistry is the elimination of the cytotoxic copper catalyst required in traditional click reactions, making it more biocompatible and safer for many biological applications.[4][5] However, the absence of a major process hazard does not negate the need for rigorous personal safety protocols when handling the reagent itself.
The Precautionary Principle: Assessing the Hazard
A crucial aspect of handling any chemical is understanding its inherent hazards. For many specialized reagents like this compound, the toxicological properties have not been fully investigated.[6] Safety Data Sheets (SDS) for similar compounds often state they are not classified as hazardous substances according to current regulations.[6][7]
This lack of comprehensive hazard data is precisely why we must adopt the precautionary principle . We will operate under the assumption that the compound could present unknown risks, such as skin, eye, or respiratory irritation. Therefore, the personal protective equipment (PPE) and handling protocols outlined below are designed to provide a robust barrier, minimizing all potential routes of exposure.
Core Directive: Recommended Personal Protective Equipment (PPE)
The following table summarizes the essential PPE required for handling this compound in various common laboratory scenarios. Adherence to these guidelines is fundamental to laboratory safety.[8][9]
| Laboratory Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Safety Goggles | Nitrile Gloves | Full-Length Lab Coat | Recommended to perform in a chemical fume hood or ventilated balance enclosure. If not possible, a dust mask is advised. |
| Preparing Solutions (e.g., in DMSO) | Chemical Safety Goggles | Nitrile Gloves | Full-Length Lab Coat | Perform in a chemical fume hood to avoid inhalation of solvent vapors. |
| Performing Conjugation Reaction | Chemical Safety Goggles | Nitrile Gloves | Full-Length Lab Coat | Not typically required if performed on a benchtop with standard laboratory ventilation. |
| Handling Spills | Chemical Safety Goggles | Nitrile Gloves (consider double-gloving) | Full-Length Lab Coat | Dependent on spill size and nature (solid vs. liquid). A respirator may be necessary for large spills of fine powder. |
Operational Protocols: Step-by-Step Guidance
Safe Handling and Solution Preparation
This protocol details the step-by-step process for safely weighing solid this compound and preparing a stock solution. The causality behind these steps is to prevent inhalation of fine particles and avoid skin contact with the concentrated reagent or solvent.
Materials:
-
This compound solid
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Appropriate vials and magnetic stirrer
-
Full PPE as outlined in the table above
Procedure:
-
Prepare the Workspace: Ensure the chemical fume hood or ventilated enclosure is clean and operational.
-
Don PPE: Put on your lab coat, chemical safety goggles, and nitrile gloves.[10]
-
Equilibrate Reagent: Allow the this compound vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture, which can compromise the reagent's integrity.[1]
-
Weigh the Solid: In the fume hood, carefully weigh the desired amount of this compound into a suitable vial. Avoid any actions that could create dust.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve: Cap the vial securely and allow the contents to dissolve, using a magnetic stirrer if necessary.
-
Storage: Once dissolved, store the solution as recommended, typically at -20°C, protected from light and moisture.[1]
-
Clean Up: Dispose of any contaminated weighing paper or tips in the designated solid chemical waste container. Wipe down the work surface.
-
Doff PPE: Remove your gloves and lab coat before leaving the laboratory. Wash your hands thoroughly.
Spill Management Protocol
In the event of a spill, a swift and correct response is critical to contain the material and prevent exposure. The following workflow provides a clear, procedural guide.
Caption: Workflow for handling a this compound spill.
Waste Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and institutional compliance.
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused solid this compound, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials in a clearly labeled, sealed container designated for solid chemical waste.[11]
-
Liquid Waste: Collect solutions of this compound (e.g., in DMSO or aqueous buffers) in a separate, labeled container for liquid chemical waste. Do not mix with incompatible waste streams.[12]
-
-
Labeling: Ensure all waste containers are clearly labeled with the full chemical name "this compound" and any solvents present.
-
Final Disposal: All waste containing this reagent must be disposed of through your institution's licensed chemical waste disposal service.[11][12] Due to the PEG component's low toxicity, some might consider it benign; however, the DBCO moiety and the principle of handling uncharacterized compounds necessitate professional disposal.[13][14] Never pour solutions down the drain or place solid waste in the regular trash.
By integrating these safety protocols into your daily workflow, you build a foundation of trust and reliability in your research, ensuring that your groundbreaking work is conducted with the utmost care for safety and compliance.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: DABCO®. Retrieved from [Link]
-
Interchim. (n.d.). DBCO reagents for « Click Chemistry ». Retrieved from [Link]
-
Iris Biotech GmbH. (2024, September 6). Safety Data Sheet: DBCO-PEG(24)-MAL. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
MDPI. (2026, February 4). Development of Three Alternative Strategies for the Binding of Cells to Functionalized DeepTip TM AFM Probes. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. Retrieved from [Link]
-
ResearchGate. (2014, October 14). What is a sensible safety protocol for 'click' reactions with aliphatic organic azides? Retrieved from [Link]
-
nanomicronspheres. (n.d.). Optimizing Your Experiment: A Comprehensive Guide to the DBCO Magnetic Beads Protocol. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
American Red Cross. (n.d.). Chemical Emergency Preparedness. Retrieved from [Link]
-
Creative Biolabs. (2024, May 17). Exploring Copper-Free Click Chemistry Applications in Biomedical Research. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, January 11). Recent advances in chemical recycling of polyethylene terephthalate waste into value added products for sustainable coating solutions. Retrieved from [Link]
-
NYC Health + Hospitals. (2022, March 7). HAZARDOUS MATERIALS, CHEMICAL, AND RADIATION EXPOSURE DECONTAMINATION PROTOCOL. Retrieved from [Link]
-
PubMed. (n.d.). Removal of polyethylene glycols from wastewater: A comparison of different approaches. Retrieved from [Link]
-
ResearchGate. (2021, February 27). The Concentration of polyethylen glycol (PeG) 400 on bioplastic cellulose based carrageenan waste on biodegradability and mechanical properties bioplastic. Retrieved from [Link]
-
Reddit. (2024, August 10). How to dispose of these chemicals? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
-
Interchim. (n.d.). PEGylation DBCO reagents. Retrieved from [Link]
Sources
- 1. interchim.fr [interchim.fr]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. Copper-Free Click Chemistry [sigmaaldrich.com]
- 6. biochempeg.com [biochempeg.com]
- 7. media.iris-biotech.de [media.iris-biotech.de]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Removal of polyethylene glycols from wastewater: A comparison of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
